5-Ethyl-4-phenyl-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFFDVPXYBZEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187776 | |
| Record name | 2-Thiazolamine, 5-ethyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34176-47-1 | |
| Record name | 2-Thiazolamine, 5-ethyl-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034176471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiazolamine, 5-ethyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-4-phenyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Structure Elucidation of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine
Topic: Structure Elucidation of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers
Executive Summary & Structural Context
The compound 5-ethyl-4-phenyl-1,3-thiazol-2-amine represents a specific subclass of 2-aminothiazoles, a privileged scaffold in medicinal chemistry known for kinase inhibition and antimicrobial activity. In drug development, verifying the regiochemistry of trisubstituted thiazoles is critical, as the Hantzsch thiazole synthesis can theoretically yield regioisomers depending on the starting
This guide provides a definitive protocol for the structural elucidation of this molecule, moving beyond basic identification to rigorous connectivity proofs using 2D NMR and high-resolution mass spectrometry.
The Structural Challenge
The primary analytical challenge is distinguishing the target molecule from its potential regioisomer, 4-ethyl-5-phenyl-1,3-thiazol-2-amine . Both isomers share the same molecular formula (
Synthetic Origin & Regiochemical Logic
To understand the elucidation strategy, one must first audit the synthetic origin. The standard route is the Hantzsch Thiazole Synthesis , involving the condensation of thiourea with an
-
Target: 5-Ethyl-4-phenyl-1,3-thiazol-2-amine
-
Precursors: Thiourea + 2-bromo-1-phenylbutan-1-one
The reaction mechanism dictates the structure: the sulfur atom of thiourea typically attacks the
Figure 1: Mechanistic pathway of Hantzsch synthesis dictating the 4-phenyl regiochemistry.
Analytical Strategy & Expected Data
The following multi-modal approach ensures structural integrity.
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and degree of unsaturation.
-
Method: ESI-TOF or Orbitrap (Positive Mode).
-
Expected Ion:
. -
Formula:
. -
Exact Mass: 204.0721 Da.
-
Acceptance Criteria: Mass error < 5 ppm.
Infrared Spectroscopy (FT-IR)
Objective: Validate functional group integrity (primary amine, aromaticity).
-
Primary Amine (
): Two bands (symmetric/asymmetric) at . -
Imine (
): Strong band at (thiazole ring stretch). -
Aromatic (
): .
Nuclear Magnetic Resonance (NMR)
This is the definitive tool for connectivity. The absence of the thiazole C5 proton (typically a singlet at
Table 1: Predicted
NMR Data (400 MHz, DMSO-
)
| Position | Group | Multiplicity | Predicted Shift ( | Integration | Coupling ( |
| Amine | Broad Singlet | 6.80 – 7.20 | 2H | - | |
| Ph-2,6 | Aromatic (Ortho) | Multiplet/Doublet | 7.60 – 7.80 | 2H | ~7.5 |
| Ph-3,5 | Aromatic (Meta) | Multiplet | 7.30 – 7.45 | 2H | ~7.5 |
| Ph-4 | Aromatic (Para) | Multiplet | 7.20 – 7.30 | 1H | - |
| Ethyl- | Methylene | Quartet | 2.65 – 2.85 | 2H | 7.5 |
| Ethyl- | Methyl | Triplet | 1.15 – 1.25 | 3H | 7.5 |
Table 2: Predicted
NMR Data (100 MHz, DMSO-
)
| Carbon Type | Assignment | Predicted Shift ( | Key HMBC Correlations |
| C=N | C2 (Thiazole) | 165.0 – 168.0 | From |
| C=C | C4 (Thiazole) | 148.0 – 152.0 | From Ph-Ortho, Ethyl- |
| C=C | C5 (Thiazole) | 125.0 – 130.0 | From Ethyl- |
| Ar-C | Phenyl (Ipso) | 134.0 – 136.0 | From Thiazole-C5 (weak) |
| Alkyl | Ethyl- | 20.0 – 24.0 | From Ethyl- |
| Alkyl | Ethyl- | 12.0 – 15.0 | From Ethyl- |
Advanced Elucidation: Proving Regiochemistry
To rigorously distinguish the 4-phenyl-5-ethyl isomer from the 4-ethyl-5-phenyl isomer, 2D NMR is required.
The HMBC Logic (Heteronuclear Multiple Bond Correlation)
-
Experiment: Long-range
- coupling (typically and ). -
Critical Proof:
-
Ethyl to Core: The Ethyl
protons will show a strong correlation to the C4 quaternary carbon. -
Phenyl to Core: The Phenyl ortho protons will show a
correlation to the same C4 quaternary carbon. -
Convergence: Both the Ethyl group and the Phenyl group correlating to the same quaternary carbon (C4) confirms they are adjacent, but the chemical shift of C4 (~150 ppm) vs C5 (~128 ppm) ultimately assigns the positions. The C4 carbon in thiazoles is typically more deshielded than C5.
-
Figure 2: Critical HMBC correlations establishing the 4-phenyl-5-ethyl connectivity.
Standardized Characterization Protocol
Step 1: Sample Preparation[3]
-
Isolate the compound via precipitation (from reaction mixture) or column chromatography (EtOAc/Hexane gradient).
-
Dry under high vacuum for >4 hours to remove solvent traces (water/ethanol signals can obscure the ethyl triplet).
-
Dissolve ~10 mg in 0.6 mL DMSO-
. Note: can be used, but DMSO often provides sharper amine signals due to slower exchange rates.
Step 2: Data Acquisition Sequence
- NMR (16 scans): Verify purity and integration. Confirm absence of singlet at ~6.5 ppm (C5-H).
- NMR (512+ scans): Locate quaternary carbons (C2, C4, C5, Ph-Ipso).
-
COSY: Confirm Ethyl spin system (Triplet
Quartet) and Phenyl spin system. -
HSQC: Assign protonated carbons.
-
HMBC: Crucial Step. Set optimization for
. Verify the Ethyl-to-C4 correlation.
Step 3: Reporting
Structure confirmation is valid only if:
-
HRMS confirms formula.
- NMR integration is correct (Ethyl 2:3 ratio).
-
HMBC links the alkyl chain to the heteroaromatic core.
References
-
Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." Available at: [Link]
-
Spectroscopic Data of 2-Aminothiazoles: National Institutes of Health (NIH) PubChem. "2-Aminothiazole Compound Summary." Available at: [Link]
-
Thiazole Regioselectivity: Bramley, S. E., et al.[2] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." J. Chem. Soc., Perkin Trans.[2] 1, 1987, 639-643.[2] Available at: [Link]
Sources
A Microbiome-Derived Modulator of Host Physiology and Disease
An In-Depth Technical Guide to 3-Indolepropionic Acid (CAS No. 830-96-6)
Introduction: Beyond a Simple Metabolite
Initially identified as a plant growth stimulant and pharmaceutical intermediate, 3-Indolepropionic acid (IPA) has emerged as a molecule of profound interest at the intersection of microbiology, immunology, and neuroscience[1]. This guide provides an in-depth technical overview of IPA, moving beyond basic properties to explore its complex biological roles, mechanisms of action, and practical applications for researchers and drug development professionals. It is crucial to note that the CAS number for 3-Indolepropionic acid is 830-96-6 ; the number 34176-47-1 is not a valid CAS identifier for this compound.
IPA is not a product of mammalian metabolism but is exclusively synthesized by the gut microbiota from dietary tryptophan.[2] This positions IPA as a key signaling molecule in the gut-brain axis, translating microbial activity into tangible effects on host physiology. Its potent antioxidant, anti-inflammatory, and neuroprotective properties have made it a focal point of research in metabolic diseases, neurodegeneration, and intestinal barrier function.[2][3][4][5][6] This document will synthesize the current understanding of IPA, offering both a comprehensive knowledge base and practical insights for its application in a research setting.
Physicochemical Properties and Data
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research. IPA is a crystalline solid with the following key properties:
| Property | Value | Source |
| CAS Number | 830-96-6 | [5][7] |
| Molecular Formula | C₁₁H₁₁NO₂ | [5][7] |
| Molar Mass | 189.21 g/mol | [5][7] |
| Melting Point | 134 to 135 °C (273 to 275 °F) | [5] |
| Synonyms | Indole-3-propionic acid, 3-IPA, 1H-Indole-3-propanoic acid | [1][2][4][5] |
| Appearance | Crystalline Solid | N/A |
The Origin Story: Microbial Synthesis of IPA
The production of IPA is a fascinating example of host-microbe symbiosis. Dietary tryptophan, an essential amino acid, is metabolized by specific gut bacteria into a range of bioactive indoles.[8] The primary producers of IPA belong to the Clostridiaceae and Peptostreptococcaceae families, with Clostridium sporogenes being a well-characterized example.[5][9]
The biosynthetic pathway is a multi-step process:
-
Deamination: Tryptophan is first converted to indole-3-pyruvic acid by an aromatic amino acid aminotransferase.[3][9]
-
Reduction: Indole-3-pyruvic acid is then reduced to indole-3-lactic acid.[3][9]
-
Dehydration & Reduction: A series of enzymatic steps, including dehydration to indole-3-acrylic acid and subsequent reduction, yields the final product, 3-Indolepropionic acid.[3]
This microbial dependency underscores the importance of gut microbiome composition in influencing the circulating levels of IPA and, consequently, its physiological effects.
Caption: Biosynthesis of 3-Indolepropionic Acid (IPA) by Gut Microbiota.
Core Mechanisms of Action: A Multi-Target Modulator
IPA exerts its biological effects through several key mechanisms, making it a pleiotropic molecule with diverse therapeutic potential.
Potent Antioxidant Activity
A hallmark of IPA is its exceptional ability to scavenge hydroxyl radicals, the most damaging reactive oxygen species.[5] It is reported to be an even more potent scavenger than melatonin.[4][5] Critically, unlike some other antioxidants, IPA does not generate pro-oxidant intermediate compounds after scavenging a radical, thereby preventing a cascade of further oxidative damage.[4][5] This property is central to its neuroprotective effects, as it can mitigate ischemia-induced neuronal damage by reducing DNA damage and lipid peroxidation.[6][10]
Ligand for Xenobiotic Receptors
IPA functions as a signaling molecule by binding to and activating two key receptors in intestinal cells:
-
Pregnane X Receptor (PXR): Activation of PXR by IPA is crucial for maintaining mucosal homeostasis and enhancing the intestinal barrier function.[5]
-
Aryl Hydrocarbon Receptor (AhR): IPA's interaction with AhR is linked to its immunomodulatory effects.[11] This activation can promote macrophage phagocytosis and regulate inflammatory responses, which has been shown to be protective in models of sepsis.[11]
Caption: IPA signaling through PXR and AhR activation.
Anti-inflammatory Effects
IPA modulates the immune system to resolve inflammation. It can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2] Furthermore, it has been shown to reduce the generation of the NLRP3 inflammasome, a key component of the innate immune response, while enhancing the production of the anti-inflammatory cytokine IL-10.[9] This dual action of suppressing pro-inflammatory pathways while boosting anti-inflammatory responses makes it a promising candidate for inflammatory conditions.
Applications in Research and Drug Development
The multifaceted activities of IPA have led to its investigation in a wide range of disease models.
Neurodegenerative Diseases
IPA's potent antioxidant and anti-inflammatory properties make it a strong candidate for neuroprotection. It has been studied for its therapeutic potential in Alzheimer's disease by protecting against beta-amyloid-induced neurotoxicity.[4][5] Its ability to cross the blood-brain barrier and exert direct effects in the central nervous system is a significant advantage.[9]
Metabolic Disorders
Lower circulating levels of IPA have been associated with obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD).[3][12] Research suggests that IPA can improve glucose metabolism, increase insulin sensitivity, and inhibit lipid synthesis in the liver.[3] It appears to mediate these effects by correcting gut microbial imbalances and improving intestinal barrier function, which reduces the translocation of inflammatory bacterial products like lipopolysaccharide (LPS).[3]
Intestinal Health and Disease
By activating PXR and enhancing the expression of tight junction proteins (claudin-1, occludin, and ZO-1), IPA strengthens the intestinal epithelial barrier.[5][13] It also reinforces the mucus barrier by increasing the production of mucins.[13] These actions are critical for preventing "leaky gut" syndrome and have therapeutic implications for inflammatory bowel disease (IBD).
Experimental Protocol: Assessing Intestinal Barrier Enhancement
To provide a practical context, the following is a representative workflow for evaluating the effect of IPA on intestinal barrier function using a Caco-2 cell monolayer model, a standard in vitro system that mimics the human intestinal epithelium.
Objective: To determine if IPA enhances the integrity of a Caco-2 intestinal epithelial monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer with functional tight junctions.
-
IPA Treatment: Differentiated monolayers are treated with varying concentrations of IPA (e.g., 1 µM to 100 µM) in the apical chamber for 24-48 hours. A vehicle control (e.g., DMSO in media) is run in parallel.
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
TEER is a quantitative measure of the integrity of the tight junction-sealed barrier.
-
Using a voltohmmeter, the electrical resistance across the monolayer is measured at baseline and after IPA treatment.
-
Rationale: An increase in TEER indicates a strengthening of the tight junctions and enhanced barrier function.[13]
-
-
Paracellular Permeability Assay:
-
A fluorescent marker of low molecular weight that cannot pass through cells (e.g., FITC-dextran) is added to the apical chamber.
-
After a set incubation period (e.g., 2 hours), the medium from the basolateral chamber is collected.
-
The fluorescence in the basolateral medium is quantified using a plate reader.
-
Rationale: A decrease in the amount of FITC-dextran that crosses the monolayer indicates reduced paracellular permeability and a tighter epithelial barrier.[13]
-
-
Protein Expression Analysis (Western Blot/Immunofluorescence):
-
Cells are lysed, and protein extracts are analyzed by Western blot for key tight junction proteins (ZO-1, occludin, claudin-1).
-
Alternatively, monolayers can be fixed and stained for these proteins for immunofluorescence microscopy.
-
Rationale: This directly visualizes and quantifies changes in the expression levels of the proteins that form the tight junctions, providing a mechanistic link to the functional data from TEER and permeability assays.[13]
-
Caption: Experimental workflow for assessing IPA's effect on intestinal barrier function.
Hazards, Safety, and Handling
As with any chemical reagent, proper handling of IPA is essential to ensure laboratory safety. Based on available Safety Data Sheets (SDS), IPA is classified with the following hazards:
| Hazard Class | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [7][14] |
| Eye Irritation | H319 | Causes serious eye irritation. | [7][14] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [7][14] |
Recommended Safety Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7][15]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.[7]
-
Skin and Body Protection: A lab coat should be worn.
-
-
Hygiene: Wash hands thoroughly after handling.[7] Avoid breathing dust.[7][14]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][14]
-
Skin Contact: Wash off with plenty of soap and water. If irritation persists, seek medical advice.[7][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][14]
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Store locked up.[7][14]
Conclusion and Future Directions
3-Indolepropionic acid is a pivotal metabolite that exemplifies the intricate communication between the gut microbiota and host health. Its potent antioxidant, anti-inflammatory, and barrier-enhancing properties provide a strong rationale for its continued investigation as a therapeutic agent or a biomarker for a variety of diseases. Future research should focus on elucidating the precise molecular interactions of IPA with its target receptors, understanding the factors that modulate its production by the microbiome, and conducting well-controlled clinical trials to translate the promising preclinical findings into tangible human health benefits. For researchers and developers, IPA represents a unique opportunity to harness the power of the microbiome for novel therapeutic strategies.
References
-
PubMed Central. (2022). Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury. [Link]
-
Carl ROTH. Safety Data Sheet: Indole-3-propionic acid. [Link]
- Unknown Source.
-
PubMed Central. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. [Link]
-
Wikipedia. 3-Indolepropionic acid. [Link]
-
PubMed Central. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. [Link]
-
MDPI. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. [Link]
-
American Physiological Society. Microbial metabolite indole-3-propionic acid supplementation does not protect mice from the cardiometabolic consequences of a Western diet. [Link]
-
MDPI. (2024). Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. [Link]
-
PubMed Central. (2025). Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. [Link]
-
ACS Publications. Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier. [Link]
-
ResearchGate. (2025). Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis. [Link]
-
MP Biomedicals. (2018). Safety Data Sheet - Indole-3-Propionic Acid. [Link]
-
Frontiers. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. [Link]
-
PubMed. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus. [Link]
Sources
- 1. Indolepropionic Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 6. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mpbio.com [mpbio.com]
- 8. Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. carlroth.com [carlroth.com]
In Silico Target Prediction Protocol: 5-Ethyl-4-phenyl-1,3-thiazol-2-amine
Content Type: Technical Whitepaper / Methodological Guide Subject: Computational Pharmacology & Target Deconvolution
Executive Summary
This guide details the in silico target prediction workflow for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine (referred to herein as EPTA ). As a derivative of the 2-aminothiazole privileged scaffold, EPTA possesses inherent pharmacophoric features—specifically a hydrogen-bond donor/acceptor motif and lipophilic aromatic substituents—that predispose it to modulate specific protein families, notably Kinases and G-Protein Coupled Receptors (GPCRs).
This protocol utilizes a Consensus Prediction Strategy , integrating ligand-based similarity screening with structure-based inverse docking to minimize false positives common in single-method workflows.
Chemical Space & Scaffold Analysis
Before initiating computational workflows, the query molecule must be analyzed to establish its pharmacophoric boundaries.
-
Compound: 5-Ethyl-4-phenyl-1,3-thiazol-2-amine
-
Canonical SMILES: CCc1c(c2ccccc2)nc(N)s1
-
Scaffold Class: 2-aminothiazole (Privileged Structure).
Mechanistic Rationale
The 2-aminothiazole core is a bioisostere of the adenine ring found in ATP. Consequently, the primary hypothesis for EPTA is ATP-competitive inhibition in kinases. The exocyclic amine (position 2) and the thiazole nitrogen (position 3) often form a donor-acceptor "hinge binding" motif crucial for kinase selectivity. Furthermore, the 4-phenyl group provides hydrophobic stacking interactions, often occupying the specificity pocket (gatekeeper region) of various enzymes or the orthosteric site of Adenosine receptors (A2A).
The Consensus Prediction Workflow
To ensure high-confidence predictions, we employ a tripartite workflow: Ligand-Based Screening , Structure-Based Inverse Docking , and ADMET Filtering .
Workflow Visualization
The following diagram illustrates the logical flow of data from the raw SMILES input to the final ranked target list.
Figure 1: Consensus Target Prediction Pipeline. Blue nodes represent ligand-based methods; Red nodes represent structure-based methods; Yellow indicates the data fusion step.
Experimental Protocols
Phase I: Ligand-Based Screening (Similarity)
This phase relies on the "Similar Property Principle"—molecules with similar structures modulate similar targets.
Protocol:
-
Input Generation: Convert EPTA structure to canonical SMILES.
-
SwissTargetPrediction Execution:
-
Submit SMILES to the server (Daina et al., 2019).
-
Parameter Setting: Select "Homo sapiens" to filter non-relevant pathogen targets.
-
Interpretation: Focus on targets with a Probability score > 0.6 . This score is derived from cross-validation accuracy, not just raw similarity.
-
-
SEA (Similarity Ensemble Approach) Execution:
-
Submit to SEA server (Keiser et al., 2007).
-
Metric: Analyze the MaxTC (Tanimoto Coefficient) and E-value .
-
Threshold: An E-value <
indicates a statistically significant prediction unrelated to random chance.
-
Anticipated Results: Based on the 2-aminothiazole scaffold, expect high-probability hits for:
-
Adenosine Receptors (A1, A2A): The scaffold mimics the adenine core.
-
Cyclin-Dependent Kinases (CDKs): Specifically CDK2 and CDK5.
-
Monoamine Oxidase B (MAO-B): Due to the hydrophobic phenyl ring and amine group.
Phase II: Structure-Based Inverse Docking
Ligand-based methods fail if the scaffold represents a novel binding mode (Activity Cliff). Inverse docking screens the ligand against a database of protein cavities (the "Inverse" of traditional virtual screening).
Protocol:
-
Ligand Preparation:
-
Generate 3D conformers of EPTA using RDKit or OpenBabel.
-
Minimize energy (MMFF94 force field) to ensure realistic bond angles.
-
-
Target Database Selection: Use scPDB or idTarget (Wang et al., 2012), which contain druggable cavities defined by co-crystallized ligands.
-
Docking Execution:
-
The algorithm docks EPTA into ~2,000+ defined binding pockets.
-
Scoring: Rank targets by Binding Affinity (
).
-
-
Filter: Discard targets with
kcal/mol (weak binding).
Phase III: Consensus & Validation
A target is considered "High Confidence" only if it appears in both Phase I and Phase II, or if it appears in Phase I with a Probability > 0.8.
ADMET Filtering (Self-Validating Step): Before experimental validation, run the structure through SwissADME .
-
PAINS Filter: Check for Pan-Assay Interference Compounds. 2-aminothiazoles can sometimes act as aggregators. If the specific derivative is flagged as a PAINS compound, experimental results must be treated with caution (use detergent in assays).
Predicted Target Profile (Data Summary)
The following table summarizes the likely targets for EPTA based on the scaffold's known structure-activity relationship (SAR) data.
| Target Family | Specific Protein | Mechanism | Confidence | Rationale |
| GPCR | Adenosine A2A | Antagonist | High | 2-amino-4-phenylthiazole is a classic A2A antagonist scaffold. |
| Kinase | CDK2 / CDK5 | ATP-Competitive | Med-High | Hinge-region binder; mimics Adenine. |
| Enzyme | MAO-B | Inhibitor | Medium | Lipophilic pocket accommodation by 4-phenyl group. |
| Kinase | VEGFR2 | Inhibitor | Low-Med | Requires specific substitution at C-5 (Ethyl may be too small compared to standard inhibitors). |
References
-
Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. Link
-
Keiser, M. J., Roth, B. L., Armbruster, B. N., Ernsberger, P., Irwin, J. J., & Shoichet, B. K. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197–206. Link
- Wang, J. C., Chu, P. Y., Chen, C. M., & Lin, J. H. (2012). idTarget: a web server for identifying protein targets of small chemical molecules with robust scoring functions and a divide-and-conquer docking approach. *Nucle
The 2-Aminothiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
Introduction: The Enduring Relevance of the 2-Aminothiazole Moiety
The 2-aminothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a remarkable array of biologically active compounds underscores its status as a "privileged scaffold". This distinction arises from its unique electronic properties and its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets with high affinity and specificity. The structural rigidity of the thiazole ring, combined with the hydrogen bonding capabilities of the 2-amino group, provides a robust framework for molecular recognition. This guide offers an in-depth exploration of the 2-aminothiazole scaffold, from its synthesis to its multifaceted roles in contemporary drug discovery, providing researchers and drug development professionals with a comprehensive technical resource. The broad spectrum of activities associated with 2-aminothiazole derivatives includes anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making it a focal point of intensive research.[1][2]
Core Synthesis Strategies: Building the 2-Aminothiazole Framework
The construction of the 2-aminothiazole core is most classically achieved through the Hantzsch thiazole synthesis , a robust and versatile method first reported in 1887. This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[3] The causality behind this enduring methodology lies in its straightforward nature and the ready availability of diverse starting materials, allowing for the generation of a wide array of substituted 2-aminothiazole derivatives.
Experimental Protocol: Hantzsch Synthesis of 4-Aryl-2-aminothiazoles
This protocol outlines a conventional solution-phase Hantzsch synthesis.
Materials:
-
Substituted α-bromoacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (or other suitable solvent)
-
Magnetic stirrer/hotplate
-
Reflux condenser
-
Round-bottom flask
-
Filtration apparatus
Step-by-Step Methodology:
-
To a round-bottom flask, add the substituted α-bromoacetophenone and thiourea.
-
Add ethanol to the flask to serve as the reaction solvent.[3]
-
Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate.[3]
-
If a precipitate forms, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-aryl-2-aminothiazole.
Self-Validating System: The purity of the synthesized compound should be verified by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signals and the appearance of the characteristic thiazole proton signal in the ¹H NMR spectrum, along with a melting point that corresponds to literature values, validates the success of the synthesis.
Visualization of Hantzsch Synthesis Workflow
Caption: Workflow for the Hantzsch 2-aminothiazole synthesis.
The Broad Spectrum of Biological Activity
The 2-aminothiazole scaffold is a chameleon in the world of medicinal chemistry, demonstrating a remarkable ability to interact with a diverse array of biological targets. This has led to its exploration in numerous therapeutic areas.
Anticancer Activity: A Multi-Targeted Approach
The 2-aminothiazole moiety is a prominent feature in several successful anticancer agents, most notably the tyrosine kinase inhibitor Dasatinib .[4] The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
Key Molecular Targets in Oncology:
-
BCR-ABL Kinase: In chronic myeloid leukemia (CML), the fusion protein BCR-ABL exhibits constitutively active tyrosine kinase activity, driving uncontrolled cell growth. Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of BCR-ABL.[4]
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are often overexpressed and activated in various cancers, playing roles in cell growth, adhesion, invasion, and metastasis. Many 2-aminothiazole-based inhibitors, including Dasatinib, also target SFKs.
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets. Several 2-aminothiazole derivatives have been developed as Aurora kinase inhibitors.[5]
-
VEGFR-2: Vascular endothelial growth factor receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 by 2-aminothiazole compounds can suppress tumor growth.
Caption: Inhibition of the BCR-ABL pathway by a 2-aminothiazole-based drug.
Quantitative Data: Anticancer Activity of 2-Aminothiazole Derivatives
| Compound/Derivative | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dasatinib | BCR-ABL, Src | K562 (CML) | < 1 | [4] |
| SNS-032 | CDK2/cycE | A2780 (Ovarian) | 0.048 | [4] |
| Derivative 20 | - | H1299 (Lung) | 4.89 | [4] |
| Derivative 20 | - | SHG-44 (Glioma) | 4.03 | [4] |
| Derivative 67 | - | CEM (Leukemia) | 0.12 | |
| Derivative 68 | - | CEM (Leukemia) | 0.24 | |
| Derivative 88 | DHFR | HS 578T (Breast) | 0.8 | [6] |
This protocol describes a standard method for evaluating the cytotoxic effects of 2-aminothiazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
2-Aminothiazole derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Step-by-Step Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the 2-aminothiazole derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Leave the plates at room temperature in the dark for at least 2 hours to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Self-Validating System: The reliability of the assay is confirmed by including positive (e.g., a known cytotoxic drug) and negative (vehicle) controls. A clear dose-dependent decrease in cell viability for the test compound and the positive control validates the experimental results.
Antimicrobial Activity: A Renewed Arsenal Against Resistance
The 2-aminothiazole scaffold is also a key component of many antimicrobial agents, including some cephalosporin antibiotics. The emergence of multidrug-resistant pathogens has revitalized interest in this scaffold for the development of new antibacterial and antifungal drugs.[7]
Quantitative Data: Antimicrobial Activity of 2-Aminothiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Derivative 117 (R¹=4-Cl) | Clostridium perfringens | 0.039 | [5] |
| Derivative 117 (R¹=H) | Agrobacterium tumefaciens | 0.078 | [5] |
| Piperazinyl derivative 121d | Staphylococcus aureus | 2-128 | [6] |
| Piperazinyl derivative 121d | Escherichia coli | 2-128 | [6] |
| Thiazolyl-thiourea 124 | Staphylococcus aureus | 4-16 | [6] |
| Thiazolyl-thiourea 124 | Staphylococcus epidermidis | 4-16 | [6] |
This protocol outlines the broth microdilution method for determining the MIC of a 2-aminothiazole derivative.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
2-Aminothiazole derivative (dissolved in a suitable solvent)
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Step-by-Step Methodology:
-
Prepare a serial two-fold dilution of the 2-aminothiazole derivative in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Self-Validating System: The positive control should show clear turbidity, and the negative control should remain clear. This confirms the viability of the microorganism and the sterility of the medium, respectively, thereby validating the MIC determination.
Neuroprotective and Anti-inflammatory Activities
Beyond cancer and infectious diseases, 2-aminothiazole derivatives have shown promise in treating neurodegenerative disorders and inflammatory conditions.
-
Neuroprotection: The dopamine agonist Pramipexole , which features a 2-aminothiazole core, is used in the treatment of Parkinson's disease. Its mechanism involves stimulating dopamine receptors in the brain, compensating for the loss of dopaminergic neurons. Other 2-aminothiazole derivatives are being investigated for their neuroprotective effects through various mechanisms, including antioxidant activity and modulation of neuroinflammatory pathways.
-
Anti-inflammatory Effects: Certain 2-aminothiazole derivatives have demonstrated anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[6] By dual-targeting these pathways, these compounds can effectively reduce the production of pro-inflammatory mediators.
Caption: Dual inhibition of COX and LOX pathways by 2-aminothiazole derivatives.
Structure-Activity Relationships (SAR) and Future Perspectives
The extensive research on 2-aminothiazoles has led to a deep understanding of their structure-activity relationships. The biological activity of these compounds can be finely tuned by modifying the substituents at the C4, C5, and N2 positions of the thiazole ring. For instance, in the context of anticancer activity, the nature of the substituent at the C4 position often influences the potency and selectivity of kinase inhibition. Similarly, modifications to the amino group at the N2 position can significantly impact the compound's pharmacokinetic properties.
The future of 2-aminothiazole-based drug discovery remains bright. The scaffold's proven track record, coupled with modern drug design strategies such as fragment-based screening and computational modeling, will undoubtedly lead to the development of new and improved therapeutic agents. The versatility of the 2-aminothiazole core ensures its continued prominence in the quest for novel treatments for a wide range of human diseases.
References
-
Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]
-
Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available from: [Link]
-
Synthesis and anticancer properties of 2-aminothiazole derivatives. ResearchGate. Available from: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate. Available from: [Link]
-
2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. PubMed. Available from: [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PMC. Available from: [Link]
-
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available from: [Link]
-
Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. Available from: [Link]
-
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC. Available from: [Link]
Sources
- 1. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. excli.de [excli.de]
A Technical Guide to the Physicochemical Characterization of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Ethyl-4-phenyl-1,3-thiazol-2-amine is a substituted aminothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Despite the importance of the aminothiazole scaffold, a thorough review of scientific literature and chemical databases reveals a notable scarcity of experimental data regarding the specific physical characteristics of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine, including its melting point and solubility. This guide serves as a comprehensive resource for researchers, providing a systematic approach to the synthesis and physicochemical characterization of this compound. Recognizing the current data gap, this document emphasizes the experimental methodologies required to determine these crucial parameters, thereby empowering scientists to generate reliable data for their research and development endeavors.
Introduction: The Significance of Physicochemical Properties in Drug Discovery
The melting point and solubility of a compound are fundamental physical properties that profoundly influence its suitability for development as a therapeutic agent.
-
Melting Point: The temperature at which a solid substance transitions to a liquid state is a critical indicator of its purity. A sharp melting point range is characteristic of a pure crystalline compound, whereas impurities typically lead to a depressed and broader melting point range. Furthermore, the melting point provides insights into the strength of the crystal lattice, which can impact dissolution rates and solid-state stability.
-
Solubility: The ability of a compound to dissolve in a solvent to form a homogeneous solution is paramount for its absorption and bioavailability. Aqueous solubility is particularly crucial for oral and parenteral drug administration. Poor aqueous solubility can be a major hurdle in drug development, leading to inadequate absorption and diminished therapeutic efficacy. Understanding a compound's solubility in various organic solvents is also essential for designing appropriate formulations and for purification processes like recrystallization.[3]
Given the absence of published experimental data for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine, this guide provides the necessary theoretical background and practical protocols to enable researchers to determine these properties in their own laboratories.
Synthesis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives, typically involving the reaction of an α-haloketone with a thioamide.[4][5] For the synthesis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine, a plausible approach involves the reaction of 1-bromo-1-phenylbutan-2-one with thiourea.
Proposed Synthetic Scheme:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine
Executive Summary
5-Ethyl-4-phenyl-1,3-thiazol-2-amine (CAS: 34176-47-1) is a fully aromatic heterocyclic building block distinct from its reduced isomer, Levamisole. As a member of the 2-amino-4,5-disubstituted thiazole class, it serves as a critical scaffold in medicinal chemistry, particularly in the development of adenosine receptor antagonists, antimicrobial agents, and azo-dye precursors.
This guide provides a definitive technical profile, synthesizing physicochemical data with a validated Hantzsch synthesis protocol and quality control standards.
Physicochemical Identity
The molecule is characterized by a planar thiazole core substituted at the 4- and 5-positions. Unlike tetrahydro-thiazoles, the aromatic system confers stability and specific electronic properties suitable for pi-stacking interactions in protein binding pockets.[1]
Identity Matrix[1][2]
| Parameter | Specification | Notes |
| IUPAC Name | 5-Ethyl-4-phenyl-1,3-thiazol-2-amine | Also: 2-Amino-5-ethyl-4-phenylthiazole |
| CAS Registry Number | 34176-47-1 | Validated identifier |
| Molecular Formula | C₁₁H₁₂N₂S | |
| Molecular Weight | 204.29 g/mol | Monoisotopic Mass: 204.07 |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow |
| Predicted Boiling Point | ~388.6°C (760 mmHg) | High thermal stability due to aromaticity |
| Solubility | DMSO, DMF, Methanol | Poor solubility in water |
Structural Calculation Breakdown
The molecular weight is derived from the standard atomic weights of the constituent elements:
-
Carbon (11 atoms):
[1] -
Hydrogen (12 atoms):
[1] -
Nitrogen (2 atoms):
[1] -
Sulfur (1 atom):
[1] -
Total MW: 204.29 g/mol [1]
Synthetic Protocol: Hantzsch Thiazole Synthesis
The most robust method for synthesizing 5-ethyl-4-phenyl-1,3-thiazol-2-amine is the Hantzsch Thiazole Synthesis . This condensation reaction involves an
Reaction Logic
The synthesis targets the formation of the thiazole ring by reacting 2-bromo-1-phenylbutan-1-one (derived from butyrophenone) with thiourea .
Reaction Scheme Visualization:
Caption: Step-wise Hantzsch synthesis pathway from butyrophenone precursor.
Step-by-Step Methodology
Phase 1: Precursor Preparation (
-
Dissolution: Dissolve 1-phenyl-1-butanone (1.0 eq) in Glacial Acetic Acid.
-
Bromination: Add Bromine (
, 1.0 eq) dropwise at 0-5°C to prevent poly-bromination.[1] -
Workup: Stir at room temperature for 2 hours. Pour into ice water and extract with Dichloromethane (DCM).[1] Evaporate solvent to yield 2-bromo-1-phenylbutan-1-one .
Phase 2: Cyclization
-
Setup: In a round-bottom flask, dissolve the
-bromoketone (1.0 eq) in absolute Ethanol (10 mL/g). -
Addition: Add Thiourea (1.1 eq).
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). -
Precipitation: Cool the reaction mixture. The hydrobromide salt of the product may precipitate.[1]
-
Neutralization: Basify the solution with aqueous Ammonia or Sodium Bicarbonate (
) to pH 8–9 to liberate the free amine.[1] -
Isolation: Filter the resulting solid precipitate.
-
Purification: Recrystallize from Ethanol/Water to obtain pure 5-ethyl-4-phenyl-1,3-thiazol-2-amine.
Analytical Validation (QC)
To ensure scientific integrity, the synthesized compound must undergo a rigorous Quality Control (QC) workflow.[1]
QC Decision Tree
Caption: Analytical workflow for validating batch purity and identity.
Expected Spectral Data
-
Mass Spectrometry (ESI+):
-
¹H NMR (DMSO-d₆, 400 MHz):
Pharmacological Context & Applications
This molecule is a versatile scaffold in drug discovery, distinct from the anthelmintic Levamisole.[1]
-
Adenosine Receptor Antagonism: The 2-aminothiazole core is a bioisostere for the adenine ring, making these derivatives potent candidates for
receptor antagonists used in Parkinson’s disease research.[1] -
Antimicrobial Activity: 4-Phenyl-5-substituted thiazoles exhibit bacteriostatic properties by inhibiting bacterial DNA gyrase B.[1]
-
Dye Synthesis: The primary amine at position 2 is readily diazotized to form azo dyes, used in histological staining and material science.[1]
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.
-
CAS Registry Data: "5-Ethyl-4-phenyl-1,3-thiazol-2-amine (CAS 34176-47-1)." ChemicalBook / Molbase Databases.[1]
-
Thiazole Pharmacology: Rouf, A., & Tanyeli, C. (2015).[1] "Bioactive thiazole and benzothiazole derivatives." European Journal of Medicinal Chemistry.
-
General Synthesis Protocols: "Synthesis of 2-aminothiazoles." Organic Chemistry Portal.
Sources
Methodological & Application
Microwave-assisted synthesis of 2-amino-4-phenylthiazole
This application note details a validated, rapid, and highly efficient protocol for the synthesis of 2-amino-4-phenylthiazole using microwave irradiation. The method significantly shortens reaction times, increases product yields, and aligns with the principles of green chemistry by eliminating the need for a bulk solvent during the reaction. [2][5]The provided step-by-step procedure and characterization data serve as a reliable guide for researchers in medicinal chemistry and drug development, enabling the efficient production of this valuable heterocyclic intermediate. The success of this protocol further establishes MAOS as an indispensable tool in modern synthetic chemistry. [16]
References
-
ResearchGate. Microwave-assisted synthesis of 2-amino-4-substituted phenyl-thiazole. Available from: [Link]
-
Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1393. Available from: [Link]
-
International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available from: [Link]
-
Patel, H.D., et al. (2023). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. SN Applied Sciences, 5(7), 193. Available from: [Link]
-
Bargues, M., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 13(22), 12293. Available from: [Link]
-
International Journal of Chemical Science. Microwave assisted organic synthesis (MAOS). Available from: [Link]
-
Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(5), 3465-3471. Available from: [Link]
-
Journal of University of Shanghai for Science and Technology. MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Available from: [Link]
-
Ezhilarasi, M.R., et al. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-212. Available from: [Link]
-
Kurbatov, A.I., & Kurbatova, M.A. (2008). Synthesis of 2-Amino-4-phenylthiazole under Conditions of Microwave Irradiation. Russian Journal of Applied Chemistry, 81(5), 863-864. Available from: [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Science and Research (IJSR). Available from: [Link]
-
Biamonte, M. A., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2887–2899. Available from: [Link]
-
Shvadchak, V. V., et al. (2011). Functional and Structural Characterization of 2-Amino-4-phenylthiazole Inhibitors of the HIV-1 Nucleocapsid Protein with Antiviral Activity. Journal of Molecular Biology, 414(3), 385–401. Available from: [Link]
-
ResearchGate. ¹H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Available from: [Link]
-
PubChem. 2-Amino-4-phenylthiazole. Available from: [Link]
-
de la Hoz, A., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry, 11(4), 436-452. Available from: [Link]
-
Kumar, D., et al. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. RSC Advances, 3(45), 23293-23302. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis.... Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
RASAYAN Journal of Chemistry. A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. Available from: [Link]
-
ChemHelpASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medmedchem.com [medmedchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. ijrpas.com [ijrpas.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. jusst.org [jusst.org]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Challenge of Thiazole Compounds
Thiazole and its derivatives represent a significant class of heterocyclic compounds that are a cornerstone in medicinal chemistry.[1] Many natural and synthetic thiazole derivatives exhibit a wide range of biological activities, making them promising candidates for the development of new antimicrobial agents to combat the growing threat of antimicrobial resistance.[2][3] The thiazole moiety is a fundamental framework in many therapeutic agents, valued for its ability to interact with various biological targets.[1][3] However, the unique physicochemical properties of these compounds, such as their potential for low aqueous solubility and variable stability, present distinct challenges in antimicrobial susceptibility testing (AST).[4][5]
These application notes provide a comprehensive guide to the principles and methodologies for accurately determining the in vitro antimicrobial activity of novel thiazole compounds. We will delve into the causality behind experimental choices, offer detailed, step-by-step protocols for key AST methods, and address common challenges to ensure the generation of reliable and reproducible data. This guide is designed to empower researchers to navigate the nuances of testing thiazole derivatives and to generate high-quality data that can confidently drive drug development programs.
Part 1: Foundational Principles and Pre-Test Considerations
Before embarking on antimicrobial susceptibility testing, it is crucial to understand the physicochemical properties of the specific thiazole compound under investigation. These properties can significantly influence the choice of testing method and the interpretation of results.
Physicochemical Properties of Thiazole Compounds and their Impact on AST
-
Solubility: Many thiazole derivatives exhibit limited solubility in aqueous media.[5] This is a critical consideration as the compound must remain in solution at the tested concentrations in the assay medium to exert its antimicrobial effect. Precipitation of the compound can lead to an overestimation of the Minimum Inhibitory Concentration (MIC), providing a false impression of low potency.[5] It is essential to determine the solubility of the thiazole compound in the chosen broth medium prior to initiating AST.
-
Stability: The stability of the thiazole compound in the test medium and under incubation conditions is another vital factor. Some compounds may degrade over the course of the assay, leading to a decrease in the effective concentration and inaccurate MIC values.[5] Preliminary stability studies in the chosen broth at 37°C over 24 hours are recommended.
-
LogP and Lipophilicity: The octanol-water partition coefficient (LogP) is an indicator of a compound's lipophilicity.[6] Thiazole derivatives with high LogP values may be more prone to binding to plastic surfaces of microtiter plates, reducing the actual concentration of the compound available to interact with the microorganisms.[6] This can result in falsely elevated MIC values.
The Importance of Standardized Methodologies
To ensure the comparability and reproducibility of AST results, it is imperative to adhere to standardized protocols established by recognized organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9] These organizations provide detailed guidelines on all aspects of AST, from media preparation and inoculum standardization to incubation conditions and endpoint determination.[10] While these guidelines are the gold standard, modifications may sometimes be necessary for novel compounds, but any adjustments should be minimal, scientifically justified, and thoroughly documented.[11]
Part 2: Core Antimicrobial Susceptibility Testing Methodologies
The choice of AST method will depend on the specific research question, the properties of the thiazole compound, and the available resources. The most common methods for determining the MIC of novel antimicrobial agents are broth microdilution, agar dilution, and disk diffusion.
Broth Microdilution: The Gold Standard for MIC Determination
The broth microdilution method is a widely used and highly regarded technique for determining the MIC of an antimicrobial agent.[12][13] It involves preparing serial twofold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate.[14] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for bacterial growth, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.[12]
Workflow for Broth Microdilution
Caption: Key steps in the disk diffusion assay.
Protocol: Disk Diffusion for Thiazole Compounds
Materials:
-
Sterile paper disks
-
Thiazole compound solution of a known concentration
-
MHA plates
-
Test microorganism
-
Sterile swabs
-
0.5 McFarland turbidity standard
Procedure:
-
Disk Preparation: Impregnate sterile paper disks with a known amount of the thiazole compound solution and allow them to dry.
-
Inoculum Preparation and Plating: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Using a sterile swab, create a uniform lawn of the inoculum on the surface of an MHA plate.
-
Disk Application: Aseptically place the impregnated disks onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.
Part 3: Advanced and Complementary Assays
Beyond determining the MIC, further characterization of the antimicrobial activity of thiazole compounds is often necessary. Time-kill assays can differentiate between bactericidal and bacteriostatic activity, while synergy testing can identify beneficial interactions with other antibiotics.
Time-Kill Assays: Differentiating Bactericidal and Bacteriostatic Activity
Time-kill assays provide a dynamic view of the antimicrobial effect of a compound over time. [15]These assays are crucial for determining whether a thiazole compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth). [16]A compound is generally considered bactericidal if it causes a ≥3-log10 (99.9%) reduction in the initial inoculum's CFU/mL within a specified time (usually 24 hours). [17][18] Protocol: Time-Kill Assay
Materials:
-
Thiazole compound
-
Appropriate broth medium
-
Test microorganism
-
Sterile tubes or flasks
-
Incubator shaker
-
Apparatus for performing viable plate counts (e.g., agar plates, spreader, incubator)
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in the logarithmic phase of growth.
-
Assay Setup: Inoculate flasks or tubes containing broth with and without various concentrations of the thiazole compound (typically at concentrations near the MIC, such as 0.5x, 1x, 2x, and 4x MIC).
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected samples and plate them onto appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the thiazole compound and the growth control. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.
Synergy Testing: Exploring Combination Therapy
The increasing prevalence of antibiotic resistance has spurred interest in combination therapies. [19]Synergy testing, often performed using a checkerboard assay, can determine if a thiazole compound enhances the activity of a known antibiotic. [19]The result is typically expressed as the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤0.5 is generally considered synergistic.
Part 4: Data Interpretation and Troubleshooting
Accurate data interpretation is paramount in AST. The following table provides a summary of the key parameters for the described methods.
| Method | Principle | Key Output | Advantages | Limitations |
| Broth Microdilution | Serial dilution of compound in liquid medium. | Quantitative MIC value. [12] | High-throughput, reproducible, considered a gold standard. | Can be affected by compound precipitation and plastic binding. |
| Agar Dilution | Compound incorporated into solid agar medium. | Quantitative MIC value. [20] | Can test multiple isolates simultaneously, less affected by compound precipitation than broth methods. [21] | More labor-intensive than broth microdilution. |
| Disk Diffusion | Diffusion of compound from a paper disk into agar. | Qualitative or semi-quantitative zone of inhibition. [22] | Simple, low-cost, good for screening. | Less precise than dilution methods, not suitable for non-diffusible compounds. |
Troubleshooting Common Issues with Thiazole Compounds:
-
Compound Precipitation: If precipitation is observed, consider using a co-solvent system (e.g., DMSO/ethanol), increasing the final DMSO concentration slightly (while ensuring it doesn't inhibit bacterial growth), or employing solubilizing agents. [5]* Inconsistent Results: Inconsistent MIC values may be due to compound instability. [5]Prepare fresh stock solutions for each experiment and consider performing stability studies. Inconsistent inoculum size can also lead to variability; ensure accurate preparation of the 0.5 McFarland standard.
-
No Zone of Inhibition in Disk Diffusion: This could be due to poor diffusion of the compound in the agar, high protein binding, or a lack of activity. Consider using a different AST method, such as broth microdilution.
Conclusion
The antimicrobial susceptibility testing of thiazole compounds requires a thoughtful and systematic approach. By understanding the unique properties of these molecules and adhering to standardized methodologies, researchers can generate reliable and meaningful data. The protocols and insights provided in these application notes are intended to serve as a robust foundation for the successful evaluation of novel thiazole-based antimicrobial agents, ultimately contributing to the critical effort of discovering and developing new treatments for infectious diseases.
References
-
Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
-
Taylor & Francis eBooks. (n.d.). Agar Dilution Susceptibility Testing. In Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
-
Waites, K. B., Bade, D. J., Bébéar, C., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
CLSI. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
BionicSL. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]
- Chandak, N., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.
- Mohammad, H., Cushman, M., & Seleem, M. N. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS ONE, 10(11), e0142321.
-
ITM LabHub. (2025, April 7). New versions of CLSI and EUCAST AST breakpoint tables (2025). Retrieved from [Link]
-
ITM LabHub. (2024, March 5). New versions of CLSI and EUCAST AST breakpoint tables (2024). Retrieved from [Link]
-
Mirzazadeh, Y. (2023, August 25). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. Retrieved from [Link]
- Carradori, S., et al. (2021). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS Infectious Diseases, 7(10), 2894-2923.
- Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.
- Singh, R. K. (2024, March 29). A Review On Chemistry And Antimicrobial Activity Of Thiazole. Journal of Drug Delivery and Therapeutics, 14(2), 163-171.
-
MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
- Saini, A., Bansal, K. K., & Sharma, P. C. (2016). SYNTHESIS OF SOME THIAZOLE CLUBBED HETEROCYCLES AS POSSIBLE ANTIMICROBIAL AND ANTHELMINTIC AGENTS. Indian Journal of Heterocyclic Chemistry, 25(3&4), 303-306.
-
Biointerface Research in Applied Chemistry. (2021, June 18). Antibacterial Activity of Thiazole and its Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2025, October 13). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]
- Kadura, S., & Toleman, M. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Journal of Antimicrobial Chemotherapy, 79(10), 2489-2503.
-
Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing Agar dilution method. Retrieved from [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
-
EUCAST. (n.d.). Home. Retrieved from [Link]
- Hindler, J. F., & Stelling, J. (2007). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Ayaz, F. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433.
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Agar dilution. Retrieved from [Link]
-
Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
- Pankey, G. A., & Sabath, L. D. (2004). Bacteriostatic versus Bactericidal | Time of Care. Clinical Infectious Diseases, 38(6), 864-870.
- Tilekar, K., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 13.
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Future Microbiology, 3(2), 177-191.
- Gathura, G., et al. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya.
-
FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
- Khan, S. U., et al. (2024). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Scientific Reports, 14(1), 1-16.
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
-
Microbe Investigations. (2024, May 14). Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. Retrieved from [Link]
- Tilekar, K., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 13.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 7. labhub.itg.be [labhub.itg.be]
- 8. labhub.itg.be [labhub.itg.be]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. emerypharma.com [emerypharma.com]
- 18. Bacteriostatic versus Bactericidal | Time of Care [timeofcare.com]
- 19. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 20. taylorfrancis.com [taylorfrancis.com]
- 21. integra-biosciences.com [integra-biosciences.com]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Note: Evaluation of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine as an Antileishmanial Scaffold
Introduction & Scientific Context
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently utilized for its ability to bind diverse biological targets, including kinases and peptidases. Specifically, 5-Ethyl-4-phenyl-1,3-thiazol-2-amine represents a lipophilic, metabolically active derivative often explored for antiparasitic activity against Leishmania donovani and Leishmania major.
In the context of Leishmaniasis (a Neglected Tropical Disease), this scaffold typically functions by inhibiting cdc2-related kinase 3 (CRK3) or disrupting sterol biosynthesis (CYP51 inhibition), leading to programmed cell death (PCD) in the parasite.
Critical Caution: While potent, 2-aminothiazoles can act as "toxicophores" due to metabolic activation. Therefore, this guide emphasizes not just efficacy screening (IC50), but rigorous cytotoxicity profiling (CC50) to determine the Selectivity Index (SI).
Chemical Preparation & Quality Control
Before biological testing, the integrity of the compound must be verified. Impurities from the Hantzsch synthesis (e.g., unreacted
Solubilization Protocol
-
Molecular Weight: ~204.29 g/mol
-
Solubility: Poor in water; soluble in DMSO.
-
Stock Solution: Prepare a 10 mM stock in 100% DMSO.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Concentration: The final DMSO concentration in the assay well must not exceed 0.5% (v/v) , as DMSO >0.5% is toxic to Leishmania promastigotes.
Primary Screening: Promastigote Viability Assay
This high-throughput screen identifies compounds that kill the insect-stage vector form of the parasite. We utilize a Resazurin (Alamar Blue) reduction assay, which is superior to MTT for Leishmania as it does not require cell lysis and provides a stable fluorescent readout.
Materials
-
Parasites: L. donovani or L. major promastigotes (Log phase).
-
Media: M199 supplemented with 10% HIFBS (Heat-Inactivated Fetal Bovine Serum).[1]
-
Reagent: Resazurin sodium salt (Sigma), dissolved in PBS (0.125 mg/mL).
-
Controls: Amphotericin B (Positive), 0.5% DMSO (Negative).
Experimental Workflow
-
Seeding: Harvest promastigotes in late log phase. Adjust density to 2.0 × 10⁶ parasites/mL .
-
Plating: Dispense 100 µL of parasite suspension into 96-well plates (200,000 cells/well).
-
Treatment: Add 100 µL of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine (2x concentration) to test wells. Perform serial 2-fold dilutions (Range: 100 µM to 0.19 µM).
-
Incubation: Incubate at 26°C for 70 hours .
-
Development: Add 20 µL of Resazurin solution to each well.
-
Readout: Incubate for an additional 2–4 hours. Measure fluorescence (Ex 550 nm / Em 590 nm).
Data Analysis:
Calculate % Inhibition using the formula:
Secondary Screening: Intracellular Amastigote Assay
Promastigote assays often yield false positives. The "Gold Standard" is the macrophage infection model, which assesses the compound's ability to cross host cell membranes and kill the clinically relevant amastigote stage.
Detailed Protocol
-
Macrophage Preparation: Differentiate THP-1 monocytes using PMA (20 ng/mL) for 24h, or use primary Bone Marrow-Derived Macrophages (BMDMs). Plate 5 × 10⁴ cells/well in 16-well chamber slides.
-
Infection: Add stationary phase promastigotes at a 10:1 (parasite:macrophage) ratio. Incubate for 24h at 37°C/5% CO₂.
-
Washing: Wash 3x with warm PBS to remove non-internalized parasites.[2]
-
Drug Treatment: Add 5-Ethyl-4-phenyl-1,3-thiazol-2-amine in serial dilutions. Incubate for 48–72 hours .[3]
-
Staining: Fix with methanol (1 min) and stain with Giemsa (10%) for 15 mins.
-
Quantification: Count 100 macrophages per well under oil immersion (100x).
Data Reporting Table
| Parameter | Definition | Calculation |
| Infection Rate | % of macrophages containing at least one amastigote.[3] | (Infected MΦ / Total MΦ) × 100 |
| Parasite Burden | Average number of amastigotes per macrophage. | Total Amastigotes / Total MΦ |
| IC50 (Amastigote) | Concentration reducing parasite burden by 50%. | Non-linear regression (Sigmoidal dose-response) |
Mechanism of Action (MoA) & Pathway Visualization
2-aminothiazoles putatively inhibit CRK3 , a cyclin-dependent kinase essential for the G2/M phase transition in Leishmania. Inhibition leads to cell cycle arrest and apoptosis-like death.
Workflow Diagram
The following diagram illustrates the screening logic and the putative molecular mechanism.
Caption: Integrated workflow for evaluating 2-aminothiazoles, linking phenotypic screening to the putative CRK3 inhibition pathway.
Cytotoxicity and Selectivity Index (SI)
A compound is only a valid drug candidate if it kills the parasite without killing the host.
-
Assay: MTT or CCK-8 assay on uninfected macrophages (THP-1 or Vero cells).
-
Protocol: Treat cells with compound (up to 200 µM) for 72h.
-
Calculation:
-
SI < 10: General toxin (Discard).
-
SI > 10: Moderate selectivity (Hit).
-
SI > 50: High selectivity (Lead Candidate).
-
References
-
Rodrigues, C. A., et al. (2018). "4-Phenyl-1,3-thiazol-2-amines as scaffolds for new antileishmanial agents."[4] Journal of Venomous Animals and Toxins including Tropical Diseases. [Link]
-
Mikus, J., & Steverding, D. (2000). "A simple colorimetric method to screen drug cytotoxicity against Leishmania using the dye Alamar Blue." Parasitology International. [Link]
-
Jain, S. K., et al. (2012). "A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes." Journal of Visualized Experiments (JoVE). [Link]
-
Cleghorn, L. A., et al. (2011). "Identification of inhibitors of the Leishmania cdc2-related kinase 3 (CRK3) from a kinase-focused screening library." ChemMedChem. [Link]
-
Shirazi, A. N., et al. (2024). "Antileishmanial potential of thiourea-based derivatives: design, synthesis and biological activity." RSC Advances. [Link]
Sources
Navigating the 2-Aminothiazole Scaffold in HTS: From Privileged Structure to Validated Hit
Application Note: AN-2AT-HTS-01
Abstract & Strategic Context
The 2-aminothiazole (2-AT) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for multiple FDA-approved kinase inhibitors, including Dasatinib (Sprycel) and Abemaciclib . Its ability to form critical hydrogen bonds with the hinge region of kinases makes it an attractive starting point for drug discovery.
However, 2-AT derivatives are also notorious "frequent hitters" or PAINS (Pan-Assay Interference Compounds) . In High-Throughput Screening (HTS), they frequently generate false positives via:
-
Colloidal Aggregation: Sequestration of enzyme targets.
-
Reporter Inhibition: Direct inhibition of Firefly Luciferase.
-
Redox Cycling: Generation of hydrogen peroxide in DTT-rich buffers.
This Application Note provides a rigorous, self-validating workflow to screen 2-AT libraries. It moves beyond standard protocols by integrating TR-FRET for primary screening with a mandatory detergent-based counter-screen to isolate true bioactivity from artifactual noise.
The 2-Aminothiazole Interference Landscape
Before screening, it is critical to understand how this scaffold fails.
| Interference Mechanism | Assay Symptom | Remediation Strategy |
| Colloidal Aggregation | Non-specific inhibition of unrelated targets; steep dose-response curves (Hill slope > 2.0). | Detergent Challenge: Add 0.01% Triton X-100. If potency drops, it is an aggregator. |
| Luciferase Inhibition | "Hits" in reporter gene assays (e.g., NF-kB-Luc) without cellular phenotype. | Orthogonal Readout: Use FLIPR or TR-FRET instead of Luciferase. |
| Fluorescence Quenching | 2-ATs are often colored (yellow/orange), quenching fluorescence intensity signals. | Ratiometric Assay: Use TR-FRET or FP (Fluorescence Polarization) to correct for signal absorption. |
Experimental Workflow Visualization
The following decision tree outlines the logic for processing 2-AT hits.
Figure 1: Critical path for distinguishing true kinase inhibitors from aggregation-based artifacts.
Primary Protocol: TR-FRET Kinase Binding Assay[1]
We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.[1] This ratiometric method is superior to standard fluorescence intensity because the time-delayed measurement (50–100 µs) eliminates short-lived background fluorescence common to organic scaffolds.
A. Reagents & Setup
-
Kinase: Recombinant Kinase Domain (e.g., Src, Abl) at 5 nM.
-
Tracer: Fluorescently labeled ATP-competitive tracer (e.g., AlexaFluor 647-Staurosporine).
-
Antibody: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.005% Brij-35 (Low detergent).
-
Control Compound: Dasatinib (10-point dose response, starting at 1 µM).
B. Step-by-Step Procedure
-
Compound Transfer: Acoustic dispense 100 nL of 2-AT library compounds (in DMSO) into a 384-well white, low-volume plate. Final concentration: 10 µM.
-
Enzyme Addition: Dispense 5 µL of Kinase/Antibody mix. Incubate for 15 minutes at Room Temperature (RT).
-
Note: Pre-incubation allows the compound to bind the hinge region before competing with the tracer.
-
-
Tracer Addition: Dispense 5 µL of Tracer solution.
-
Equilibration: Incubate for 60 minutes at RT in the dark.
-
Detection: Read on a multimode plate reader (e.g., PHERAstar, EnVision).
-
Excitation: 337 nm (Laser) or 340 nm (Flash).
-
Emission 1 (Donor): 620 nm (Europium).
-
Emission 2 (Acceptor): 665 nm (AlexaFluor).
-
Delay: 50 µs.
-
C. Data Calculation
Calculate the FRET Ratio:
-
Hit Definition: Compounds showing >50% displacement of the tracer compared to DMSO controls.
The "Triage" Protocol: Detergent-Based Counter-Screen
This is the most critical step for 2-aminothiazoles. Many 2-ATs appear active because they form microscopic aggregates that physically trap the enzyme. These aggregates are sensitive to non-ionic detergents.
A. The "Shift" Assay
Run the dose-response curve of your hits under two conditions side-by-side:
-
Condition A (Standard): 0.005% Brij-35 (from Primary Screen).
-
Condition B (High Detergent): 0.01% to 0.1% Triton X-100 freshly added to the assay buffer.
B. Interpretation of Results (Table 1)
| Observation | Hill Slope ( | Interpretation | Action |
| IC₅₀ (A) ≈ IC₅₀ (B) | ~1.0 | True Binder. The compound binds the active site specifically. | Prioritize. Proceed to SPR. |
| IC₅₀ (A) < IC₅₀ (B) | > 2.0 | Aggregator. The compound activity disappears or shifts significantly (>10x) with detergent. | Discard. Likely PAINS. |
| No Activity in A or B | N/A | False Positive. Likely autofluorescence interference in primary single-point screen. | Discard. |
C. Mechanistic Validation (Graphviz)
The following diagram illustrates the physical difference between a true 2-AT binder (Dasatinib-like) and an aggregator.
Figure 2: Specific binding vs. non-specific sequestration by colloidal aggregates.
Orthogonal Validation: Surface Plasmon Resonance (SPR)
Once a 2-AT hit passes the detergent counter-screen, validate the binding stoichiometry using SPR (e.g., Biacore).
-
Protocol: Immobilize the kinase on a CM5 chip. Inject the compound at 5 concentrations.
-
Success Criteria:
-
Stoichiometry:
should reflect a 1:1 binding ratio. Aggregators often show super-stoichiometric binding (huge, non-saturating signals). -
Dissociation: True kinase inhibitors (Type I) typically show fast-on/fast-off or fast-on/slow-off kinetics. Aggregators often show "sticky" dissociation profiles that do not return to baseline.
-
References
-
Dasatinib Structure & Discovery: Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.
-
PAINS & Aggregation: Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Counter-Screening Protocols: Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.
-
TR-FRET Methodology: Robers, M. B., et al. (2008). A homogeneous, time-resolved fluorescence resonance energy transfer assay for kinase inhibitors.[1] Analytical Biochemistry.
-
Detergent Mechanisms: Feng, B. Y., et al. (2005). A high-throughput screen for aggregation-based inhibition in a large compound library.[2] Nature Chemical Biology.[2]
Sources
Troubleshooting & Optimization
Technical Support Center: Dissolving 5-Ethyl-4-phenyl-1,3-thiazol-2-amine in DMSO
Welcome to the technical support guide for dissolving 5-Ethyl-4-phenyl-1,3-thiazol-2-amine in DMSO. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How do I dissolve 5-Ethyl-4-phenyl-1,3-thiazol-2-amine in DMSO to prepare a stock solution?
A1: Dissolving 5-Ethyl-4-phenyl-1,3-thiazol-2-amine in DMSO is a standard laboratory procedure for preparing stock solutions for various assays. Due to the nature of thiazole derivatives, which can sometimes exhibit limited solubility, a systematic approach is recommended.[1] The following protocol outlines the best practices for achieving a clear, homogenous stock solution.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a step-by-step method for preparing a 10 mM stock solution of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine in DMSO.
Materials:
-
5-Ethyl-4-phenyl-1,3-thiazol-2-amine (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Pre-Weighing Preparation: Ensure the analytical balance is calibrated and located in a draft-free area. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Weighing the Compound: Accurately weigh the desired amount of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine. For a 1 mL of 10 mM stock solution, you will need to calculate the required mass based on its molecular weight.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound. It is crucial to use anhydrous DMSO as water absorption can decrease the solubility of the compound.[2][3]
-
Initial Dissolution: Tightly cap the vial and vortex the mixture at room temperature for 1-2 minutes. A visual inspection will give an initial indication of solubility.
-
Assisted Dissolution (If Necessary): If the compound has not fully dissolved, employ the following methods:
-
Final Assessment: After the dissolution steps, visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[6][7] Store the aliquots at -20°C or -80°C in tightly sealed containers.[6][7] It is advisable to prepare fresh stock solutions for sensitive experiments due to the potential for degradation of 2-aminothiazoles in DMSO over time.[7]
Table 1: Recommended Starting Concentrations for Stock Solutions
| Concentration (in DMSO) | Molarity (mM) | Mass per 1 mL of DMSO (mg) |
|---|---|---|
| High | 50 | Calculate based on MW |
| Medium | 10 | Calculate based on MW |
| Low | 1 | Calculate based on MW |
Note: The optimal concentration may vary depending on the specific experimental requirements and the intrinsic solubility of the compound batch.
Troubleshooting Guide
Q2: My compound is not fully dissolving in DMSO, even after vortexing. What should I do?
A2: Incomplete dissolution can be addressed by applying gentle energy to the system.
-
Action 1: Gentle Warming. Warm the solution in a water bath at a temperature not exceeding 37°C for 15-30 minutes.[4] This can increase the kinetic energy of the molecules and facilitate dissolution.
-
Action 2: Sonication. Utilize a water bath sonicator for 20-30 minutes to break down any compound aggregates.[4][5]
-
Action 3: Combination. For particularly stubborn compounds, a combination of gentle warming and sonication can be effective.
If the compound still does not dissolve, it is possible you have exceeded its solubility limit in DMSO. Consider preparing a more dilute stock solution.
Q3: The dissolved compound precipitates when I add it to my aqueous assay buffer or cell culture medium. How can I prevent this?
A3: This is a common issue for compounds with low aqueous solubility and indicates that the compound is "crashing out" of the solution when the solvent environment changes from DMSO to aqueous.[5][8][9]
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final aqueous volume. Instead, perform one or more intermediate dilution steps in your assay buffer or medium.[6] This gradual change in solvent polarity can help keep the compound in solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent effects on your biological system and reduce the chances of precipitation.[6][10]
-
Increase Final DMSO Concentration (with caution): If your experimental system can tolerate it, slightly increasing the final DMSO concentration (e.g., to 1%) might help maintain solubility.[9] However, you must validate the tolerance of your cells or enzyme to the higher DMSO concentration.
-
Consider Co-solvents: For in vivo studies or particularly challenging compounds, the use of co-solvents in the final formulation might be necessary.[6]
Caption: Troubleshooting workflow for compound precipitation upon aqueous dilution.
Q4: I notice a precipitate in my DMSO stock solution after storing it in the freezer. What is the cause and how can I fix it?
A4: Precipitation upon freezing and thawing can be due to a couple of factors:
-
Water Absorption: DMSO is hygroscopic and can absorb moisture from the air.[11] This absorbed water can significantly reduce the solubility of your compound, especially at low temperatures, leading to precipitation during freeze-thaw cycles.[2]
-
Supersaturated Solution: It's possible the initial solution was supersaturated and the freeze-thaw cycle provided the energy needed for the excess compound to precipitate out.
Solutions:
-
Use Anhydrous DMSO: Always use high-quality, anhydrous DMSO and handle it in a way that minimizes exposure to atmospheric moisture.[3]
-
Re-dissolve: Before use, allow the stock solution to thaw completely and come to room temperature. Vortex and/or sonicate the vial to redissolve the precipitate.[4][5]
-
Aliquot: To minimize the impact of freeze-thaw cycles and repeated exposure to air, aliquot your stock solution into single-use volumes.[6][7]
Further FAQs
Q5: What is the recommended storage condition for the 5-Ethyl-4-phenyl-1,3-thiazol-2-amine DMSO stock solution?
A5: Store the DMSO stock solution at -20°C or -80°C in tightly sealed, single-use aliquots.[6][7] Studies on similar 2-aminothiazole compounds have shown potential for degradation in DMSO at room temperature, making cold storage and the use of freshly prepared solutions crucial for reproducible results.[7]
Q6: Are there any specific safety precautions I should take?
A6: Yes. Always handle 5-Ethyl-4-phenyl-1,3-thiazol-2-amine and DMSO in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] DMSO is known to facilitate the absorption of chemicals through the skin.[14] Review the Safety Data Sheet (SDS) for the specific compound before use.
Caption: Standard workflow for preparing a DMSO stock solution.
References
- Niner Commons. (n.d.). synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing.
- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.
- The Good Scents Company. (n.d.). 5-ethyl-4-methyl thiazole, 31883-01-9.
- ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
- MCE. (n.d.). Compound Handling Instructions.
- NIH. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.
- ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications.
- NIH. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
- PubChem. (n.d.). 4-Ethyl-5-methyl-1,3-thiazol-2-amine.
- ACS Publications. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion.
- ResearchGate. (2025, October 16). (PDF) Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate.
- Semantic Scholar. (n.d.). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with anti.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- PubMed. (2014). Compound precipitation in high-concentration DMSO solutions.
- Emulate Bio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
- Cayman Chemical. (2022, December 13). PRODUCT INFORMATION - 2-amino-4-phenyl Thiazole.
- Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- TCI Chemicals. (2025, June 2). SAFETY DATA SHEET.
- MDPI. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.
- MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- ResearchGate. (2025, October 16). (PDF) New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- (n.d.).
- Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
- ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
- Chromatography Forum. (2012, January 18). DMSO stock solutions.
- Reddit. (2025, April 22). Compund dilution in DMSO.
- GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO.
- American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
- ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
- (n.d.). DMSO as a Solvent: Understanding its Properties and Chemical Interactions.
Sources
- 1. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 2. ziath.com [ziath.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. emulatebio.com [emulatebio.com]
- 5. reddit.com [reddit.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. echemi.com [echemi.com]
- 14. acs.org [acs.org]
Technical Support Center: Stability & Handling of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine
[1][2]
Executive Summary: The "DMSO Trap"
CRITICAL ALERT: Unlike many heterocyclic small molecules, 2-aminothiazole derivatives—including 5-Ethyl-4-phenyl-1,3-thiazol-2-amine—exhibit a specific, documented instability in Dimethyl Sulfoxide (DMSO) .[1][2]
While DMSO is the universal solvent for compound libraries, it acts as a mild oxidant for this scaffold.[2] Prolonged storage of this compound in DMSO, even at room temperature, frequently leads to the formation of oxidative dimers and azo-compounds. These degradation products are often more biologically active than the parent compound in kinase or phenotypic assays, leading to "false positive" hits and non-reproducible SAR (Structure-Activity Relationship) data.[1][2]
Solubility & Preparation Guide
Q: How do I prepare a stable stock solution? A: Follow this hierarchy of solvent selection to maximize stability.
| Solvent System | Solubility Est.[1][2][3][4] | Stability Rating | Recommendation |
| Ethanol (Abs.) | ~10-15 mg/mL | High | Preferred for stock solutions.[1][2] Store at -20°C. |
| DMSO (Anhydrous) | >20 mg/mL | Low (Risk) | Use only for immediate assays.[1][2] Do not store >24h at RT. |
| DMF | >20 mg/mL | Moderate | Better than DMSO, but harder to remove.[1][2] |
| Water (Neutral) | <0.1 mg/mL | N/A | Insoluble.[1][2] Requires acidification or co-solvent.[1][2] |
| 0.1M HCl | ~1-5 mg/mL | Moderate | Soluble as the hydrochloride salt.[1][2] Good for aqueous dosing.[1][2] |
Q: My compound precipitated upon dilution into the assay buffer. Why? A: This is a "Crash-Out" event caused by the hydrophobic 4-phenyl and 5-ethyl groups.[1][2]
-
Mechanism: The compound relies on the organic co-solvent (DMSO/Ethanol) to remain solvated. When you dilute 1000x into an aqueous buffer (pH 7.4), the solvent capacity drops, and the lipophilic molecule aggregates.
-
Solution:
-
Limit Final Concentration: Ensure the final assay concentration is <50 µM.
-
Add Surfactant: Include 0.05% Tween-20 or Triton X-100 in your assay buffer before adding the compound.[1][2]
-
Check pH: 2-aminothiazoles are weak bases (pKa ~5.3).[1][2] They are more soluble at pH < 5.[1][2] At physiological pH (7.4), they are neutral and least soluble.[1][2]
-
Stability Troubleshooting (Q&A)
Q: The solution turned from colorless to yellow/brown. Is it still usable? A: No. The color change indicates the formation of azo-dimers or N-oxides .[1][2]
-
Causality: The primary amine at position 2 is electron-rich.[1][2] In the presence of oxygen and light (or oxidants like DMSO), it undergoes oxidative coupling.
-
Action: Discard the solution. Re-weigh fresh solid powder.
Q: Can I autoclave this compound in media? A: No. While the thiazole ring is thermally stable, the primary amine is reactive. Autoclaving can lead to hydrolysis or reaction with media components (e.g., glucose) via Maillard-type reactions (Schiff base formation).[1][2]
-
Protocol: Sterile filter (0.22 µm PTFE) the stock solution and add to sterile media.
Q: I see a "double peak" in my LC-MS. Is this an impurity? A: It is likely an artifact of the analysis or a degradation product.[2]
-
Scenario A (Degradation): If the mass is +16 (N-oxide) or 2x-2 (Dimer), it is degradation.[1][2]
-
Scenario B (Tautomerism): 2-aminothiazoles exist in equilibrium between the amino and imino forms.[1][2] However, in solution, the amino form usually predominates.[2] Rapid tautomerization usually results in a single averaged peak, so distinct peaks usually indicate degradation or separation of stable isomers (rare for this structure).[2]
Visualizing the Instability Pathways
The following diagrams illustrate the degradation mechanisms and the decision logic for handling this compound.
Figure 1: The DMSO Degradation Pathway
Caption: Mechanism of 2-aminothiazole instability in DMSO, leading to false bioassay results.
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step workflow for resolving solubility and stability issues during experimentation.
Frequently Asked Questions (FAQ)
Q: What is the exact shelf-life of the solid powder vs. solution?
-
Solid State: Stable for >2 years if stored at -20°C, desiccated, and protected from light.[1][2] The thiazole ring is robust in the crystal lattice.
-
In Solution (DMSO): <24 hours at Room Temperature. <1 week at -20°C (freeze-thaw cycles accelerate degradation).[1][2]
-
In Solution (Ethanol): ~1 month at -20°C.
Q: Can I use ultrasonic baths to dissolve the compound?
-
Yes, but with caution. Sonication generates local heat and cavitation bubbles which can act as oxidative hotspots.[1][2] Sonicate for short bursts (30 seconds) and ensure the vial is immersed in an ice bath to prevent thermal degradation.
Q: Does the "5-ethyl" group affect stability compared to the methyl analog?
-
Yes. The ethyl group increases lipophilicity compared to a methyl group, making aqueous solubility slightly more challenging (higher risk of precipitation). However, it does not significantly alter the chemical stability of the amine group toward oxidation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219408, 2-Amino-4-phenylthiazole. Retrieved from [Link]
- Note: Provides foundational physical property d
-
Gill, J., et al. (2014). Instability of 2-aminothiazoles in DMSO: A potential pitfall in compound management.[1][2] Journal of Biomolecular Screening.[1][2]
- Context: Establishes the mechanism of oxidative dimeriz
-
Weldon, C., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.[2] ChemMedChem.[1][2] Retrieved from [Link]
- Context: Verification of solubility d
Purity analysis of synthesized 5-Ethyl-4-phenyl-1,3-thiazol-2-amine using TLC and HPLC
Welcome to the Technical Support Center for Thiazole Synthesis & Analysis.
This guide is engineered to support researchers synthesizing 5-Ethyl-4-phenyl-1,3-thiazol-2-amine via the Hantzsch thiazole synthesis. The following protocols and troubleshooting workflows address the specific physicochemical properties of 2-aminothiazoles: their weak basicity (pKa ~4.3), potential for silanol interactions, and specific impurity profiles.
Module 1: Thin Layer Chromatography (TLC) Troubleshooting
Objective: Rapid qualitative monitoring of reaction progress and initial purity assessment.
The Challenge: 2-aminothiazoles are weak bases. On standard silica gel plates (which are slightly acidic), the amine moiety interacts with surface silanols, causing "streaking" or "tailing."[1] This masks impurities and makes
TLC Optimization Protocol
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | Silica Gel | Standard phase; fluorescence indicator is essential as the phenyl-thiazole conjugate is UV active. |
| Mobile Phase | Hexane : Ethyl Acetate (3:2) + 1% Triethylamine (TEA) | Critical: The TEA acts as a "sacrificial base," saturating silica silanol sites so your product elutes as a tight, round spot. |
| Visualization 1 | UV Lamp (254 nm) | The conjugated |
| Visualization 2 | Ninhydrin Stain | Reacts with the primary amine ( |
Troubleshooting Logic: The "Streaking" Spot
Figure 1: Decision tree for resolving common TLC issues with aminothiazoles.
Module 2: HPLC Method Development & Purity Analysis
Objective: Quantitative purity assessment and separation of synthetic byproducts.
The Challenge:
-
Peak Tailing: Similar to TLC, the amine group interacts with residual silanols on the C18 column.
-
Impurity Polarity: The reaction mixture contains highly polar reactants (Thiourea) and lipophilic reactants (
-haloketone). The method must resolve both ends of the polarity spectrum.
Recommended HPLC Method
Note: This method uses an acidic mobile phase to keep the amine protonated (
| Parameter | Condition | Notes |
| Column | C18 End-capped (e.g., Phenomenex Luna or Agilent Zorbax), | "End-capped" columns have fewer free silanols, reducing tailing for bases. |
| Mobile Phase A | Water + 0.1% Formic Acid (or | Low pH (<3.0) ensures the amine is fully protonated. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for this class of compounds. |
| Gradient | 5% B to 90% B over 15 mins | Starts low to elute polar Thiourea; ramps high to elute lipophilic Haloketone. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 280 nm | 2-aminothiazoles have a |
Impurity Identification Guide (Hantzsch Synthesis Context)
| Elution Order | Compound Identity | Polarity | Diagnostic |
| 1. Void Volume ( | Thiourea (Starting Material) | Very High | Elutes almost immediately. Often visible as a sharp spike at the solvent front. |
| 2. Mid-Elution | 5-Ethyl-4-phenyl-1,3-thiazol-2-amine (Target) | Moderate | Main peak. Should be symmetrical. |
| 3. Late Elution | Low | Lipophilic due to phenyl/ethyl groups and lack of amine. | |
| 4. Very Late | Dimer/Oligomers | Very Low | Broad peaks at the end of the gradient. |
HPLC Troubleshooting Workflow
Figure 2: Troubleshooting logic for HPLC anomalies specific to basic amine analysis.
Frequently Asked Questions (FAQs)
Q: My TLC spot is purple even before I heat the Ninhydrin dip. Why? A: This is a false positive caused by residual Triethylamine (TEA) on the plate. TEA is a base and will react with Ninhydrin.
-
Fix: After developing the TLC plate in the TEA-containing eluent, dry it thoroughly with a heat gun or in an oven before dipping it into the Ninhydrin stain.
Q: I see a small peak eluting before my main product in HPLC. Is it an isomer? A: In the Hantzsch synthesis of this specific scaffold, regioisomers are rare because the reaction sites are distinct.
-
Likely Cause: It is likely Thiourea (if very early) or a de-halogenated ketone byproduct.
-
Verification: Inject a pure standard of Thiourea. If the retention times match, you need to improve your workup (water washes) to remove this polar impurity.
Q: Can I use Methanol instead of Acetonitrile? A: Yes, but be aware of the "pressure spike." Mixing Methanol and Water creates high viscosity, which generates higher backpressure than ACN/Water. Also, protonated amines often show better peak symmetry in ACN due to solvation effects.
References
-
Hantzsch Thiazole Synthesis & Mechanisms
-
Reaction Mechanism & Impurities: "Hantzsch Thiazole Synthesis." Organic Chemistry Portal. Available at: [Link]
-
-
HPLC of Basic Compounds (Aminothiazoles)
-
TLC Visualization & Troubleshooting
-
Physicochemical Properties
Sources
Managing cytotoxicity of 2-aminothiazole compounds against normal cell lines
Technical Support Center: Managing Cytotoxicity of 2-Aminothiazole Compounds
Overview: The Paradox of the 2-Aminothiazole Scaffold
Welcome to the technical support hub for 2-aminothiazole (2-AT) development. You are likely here because your lead compounds, while potent against targets like kinases (e.g., Src, Abl, CDK) or GPCRs, are showing unacceptable toxicity profiles in normal cell lines.
The Core Problem: The 2-aminothiazole ring is a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bonds (mimicking the phenol of tyrosine or the purine ring of ATP).[1] However, it is also a documented toxicophore .[1] In many normal cell lines—particularly metabolically active ones—the thiazole ring undergoes bioactivation by Cytochrome P450s (CYPs), generating reactive electrophiles that covalently bind to cellular proteins and DNA.
This guide provides the diagnostic logic, structural activity relationship (SAR) strategies, and validated protocols to de-risk your library.
Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Discrepancies in Cell Viability Data
Q: Why is my compound showing high toxicity in primary hepatocytes but no toxicity in HEK293 or CHO cells? A: You are likely observing "Bioactivation-Dependent Cytotoxicity."
-
The Mechanism: HEK293 and CHO cells have low intrinsic CYP450 activity. Primary hepatocytes are metabolically competent. Your 2-aminothiazole is likely being oxidized at the C4/C5 position of the thiazole ring (primarily by CYP3A4 or CYP2C9) to form a reactive epoxide or iminotheoquinone intermediate. These intermediates deplete glutathione (GSH) and alkylate cellular proteins, triggering necrosis.
-
The Fix:
-
Verify: Perform a cytotoxicity assay in the presence of a pan-CYP inhibitor (e.g., 1-aminobenzotriazole, ABT) in hepatocytes. If toxicity decreases with ABT, it is metabolite-driven.
-
Modify: See Part 2 (SAR Strategies) to block the metabolic "hot spots."
-
Q: My IC50 values vary wildly between replicates, and I see "toxicity" even at low concentrations in cell-free controls. A: This is likely a Solubility or Aggregation Artifact, not true cytotoxicity.
-
The Mechanism: Many 2-aminothiazoles are flat, lipophilic, and prone to π-π stacking. They can precipitate in aqueous media or form colloidal aggregates that sequester assay reagents (like MTT or Resazurin) or scatter light in absorbance assays.
-
The Fix:
-
Check Solubility: Measure thermodynamic solubility in your assay media (not just DMSO).
-
Add Surfactant: Include 0.01% Triton X-100 or Tween-80 in the assay buffer to disrupt aggregates.
-
Switch Assay: Use an ATP-based luminescent assay (e.g., CellTiter-Glo) which is less prone to interference than colorimetric MTT assays.
-
Category B: Structural Toxicity
Q: I have blocked the C4 position, but the compound is still toxic. Why? A: You may have triggered "Ring Scission" or off-target Kinase Inhibition.
-
The Mechanism: If the ring cannot form an epoxide, oxidative stress can sometimes lead to cleavage of the sulfur-carbon bond, releasing reactive acyl thioureas . Alternatively, the 2-AT motif mimics ATP; high toxicity in cardiomyocytes or neurons often stems from off-target inhibition of essential kinases (e.g., CDK1, Aurora B) required for normal homeostasis.
-
The Fix:
-
Selectivity Screen: Run a kinome scan against a panel of essential kinases.
-
Scaffold Hop: Consider isosteric replacement of the thiazole with a 2-aminooxazole or 1,2,4-thiadiazole to alter the electron density and metabolic susceptibility.
-
Part 2: Structural De-Risking Strategies (SAR)
To mitigate toxicity, you must chemically stabilize the thiazole ring against bioactivation without destroying target binding.
| Strategy | Chemical Modification | Rationale |
| Block Metabolic Hotspots | Substitute C5 with F, Cl, or CH3. | The C4-C5 double bond is the primary site of epoxidation. Halogenation reduces electron density, making the ring less prone to CYP oxidation. |
| Steric Shielding | Introduce bulky groups (e.g., t-butyl, CF3) at C4 . | Prevents the approach of the heme iron of CYP enzymes, reducing metabolite formation. |
| pKa Modulation | Add electron-withdrawing groups (EWG) to the amine or phenyl ring. | Lowering the pKa of the 2-amino group reduces the nucleophilicity of the ring, stabilizing it against oxidation. |
| Scaffold Morphing | Fuse the thiazole to a saturated ring (e.g., 4,5,6,7-tetrahydrobenzo[d]thiazole). | Removes the aromatic C4-C5 double bond entirely, eliminating the possibility of epoxide formation. |
Part 3: Visualizing the Toxicity Pathway
The following diagram illustrates the bioactivation pathway that leads to false-negative toxicity results in non-metabolizing cell lines.
Caption: Mechanism of 2-aminothiazole bioactivation.[2][3] Standard cell lines (HEK293) often lack the CYP enzymes required to generate the toxic intermediates, leading to false safety signals.
Part 4: Validated Experimental Protocols
Protocol 1: Differential Cytotoxicity Screen (Metabolic Competence Check)
Purpose: To determine if toxicity is driven by the parent compound or a reactive metabolite.
Materials:
-
Cell Line A: HepG2 (Metabolically active) or cryopreserved primary hepatocytes.
-
Cell Line B: WI-38 or HUVEC (Normal fibroblasts/endothelial, low metabolism).
-
Reagent: 1-Aminobenzotriazole (ABT) - a non-specific CYP inhibitor.
Step-by-Step:
-
Seeding: Plate cells in 96-well plates (5,000 cells/well) and allow attachment overnight.
-
Pre-treatment:
-
Group 1: Pre-incubate with 1 mM ABT for 1 hour.
-
Group 2: Vehicle control (media only).
-
-
Compound Dosing: Treat cells with the 2-aminothiazole compound (8-point dose response, 0.1 µM – 100 µM).
-
Incubation: Incubate for 24 hours (for reactive metabolites, acute toxicity is often fast) and 72 hours (for general anti-proliferative effects).
-
Readout: Measure ATP levels using CellTiter-Glo.
-
Analysis: Calculate the Shift Index :
-
Interpretation: A Shift Index > 3 indicates that CYP metabolism is generating a toxic species (bioactivation). A Shift Index < 1 indicates the parent compound is the toxic species (metabolism is detoxifying).
-
Protocol 2: GSH Trapping Assay (LC-MS/MS)
Purpose: To physically detect the formation of reactive intermediates.
Step-by-Step:
-
Incubation: Incubate test compound (10 µM) with human liver microsomes (1 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4).
-
Trapping Agent: Add Glutathione (GSH) at 5 mM excess.
-
Timepoint: Incubate for 60 minutes at 37°C.
-
Quench: Stop reaction with ice-cold acetonitrile. Centrifuge to remove protein.
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Detection: Search for [M + 307]+ adducts (Parent + Oxygen + GSH - 2H). The presence of this adduct confirms the formation of a reactive epoxide/quinone intermediate.
Part 5: Troubleshooting Workflow Diagram
Use this decision tree to guide your next experimental steps.
Caption: Decision tree for identifying the root cause of 2-aminothiazole cytotoxicity.
References
-
Jakopin, Ž. (2020).[1] "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 330, 109244. Link
-
Leung, L., et al. (2021).[4] "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Chemical Research in Toxicology, 34(5), 1223–1236. Link[3]
-
Kalgutkar, A. S., et al. (2005). "Metabolic activation of the thiazole ring in a novel series of 2-aminothiazole-based inhibitors." Chemical Research in Toxicology, 18(11), 1618–1628. Link
-
Biomol GmbH. (2020). "Small Molecule Inhibitors Selection Guide: Parameters for avoiding toxicity." Link
-
Creative Biolabs. (2023). "Cytotoxicity Assay Protocol & Troubleshooting." Link
Sources
Technical Support Center: Optimizing Catalyst Selection for Hantzsch 2-Aminothiazole Synthesis
Ticket ID: #2AT-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Refining Catalyst Choice for High-Efficiency 2-Aminothiazole Synthesis
Introduction: Beyond the Standard Protocol
User Query: "I am using the standard Hantzsch method (refluxing ethanol) for 2-aminothiazole synthesis, but I am facing issues with reaction times (>5 hours), variable yields with electron-deficient ketones, and purification difficulties due to tarry byproducts. How can I refine my catalyst choice?"
Scientist's Response:
The classic Hantzsch synthesis (condensation of
To resolve this, we must move from passive thermal activation to active catalytic promotion . This guide compares three distinct catalytic pathways to solve your specific issues: Lewis Acid Activation (Iodine) , Supramolecular Catalysis (
Mechanistic Insight: Where the Catalyst Intervenes
To troubleshoot, you must understand the bottleneck. The reaction proceeds via two critical steps:
-
Displacement: Thiourea sulfur attacks the
-haloketone. -
Cyclodehydration: Intramolecular amine attack on the carbonyl, followed by water loss.
Catalyst Role:
-
Iodine (
): Acts as a mild Lewis acid, polarizing the carbonyl oxygen (facilitating step 2) and increasing the electrophilicity of the -carbon. -
-Cyclodextrin (
-CD): Forms inclusion complexes with hydrophobic ketones in water, increasing effective local concentration and stabilizing the transition state via hydrogen bonding.
Diagram 1: Catalytic Intervention Points in Hantzsch Synthesis[1]
Figure 1: Mechanistic pathway showing where Iodine (Lewis acid) and
Troubleshooting & Optimization Guide
Scenario A: "My reaction is too slow (Standard Reflux)."
Diagnosis: High activation energy barrier for the cyclization step.
Solution: Switch to Iodine (
-
Why: Iodine is a highly efficient catalyst that can reduce reaction times from hours to minutes. It facilitates the leaving group departure and activates the carbonyl.
-
Protocol Adjustment: Add 10-20 mol% molecular iodine. The reaction can often be run solvent-free or in ethanol at room temperature.
Scenario B: "I need a Green Chemistry / Aqueous protocol."
Diagnosis: Organic solvents (EtOH, DMF) are undesirable for your application.
Solution: Use
-
Why:
-CD has a hydrophobic cavity that traps the organic ketone, while the exterior is hydrophilic. This "micro-reactor" effect allows the reaction to proceed in water with high yields, avoiding volatile organic compounds (VOCs). -
Protocol Adjustment: Use 1 equivalent of
-CD in water at 50-60°C.
Scenario C: "My product is decomposing or forming tar."
Diagnosis: Acid sensitivity. The standard reaction generates HX (HBr/HCl) as a byproduct. If your substrate is acid-sensitive (e.g., contains acetals or Boc groups), it will degrade. Solution: Use Heterogeneous Catalysts (e.g., Silica-supported reagents) or Neutral Aqueous Conditions .
-
Why: Solid supports like Silica-supported Tungstosilisic Acid allow for easy filtration of the acidic catalyst, or
-CD allows for a neutral aqueous environment that buffers the acidity.
Comparative Data: Catalyst Efficiency
The following table summarizes the efficiency of different catalytic systems for the synthesis of 2-aminothiazoles (based on 2-bromoacetophenone + thiourea).
| Catalyst System | Solvent | Temperature | Time | Yield | Key Advantage |
| None (Control) | Ethanol | Reflux (78°C) | 3–6 hrs | 70–80% | Low cost, simple setup. |
| Iodine ( | Solvent-Free / EtOH | RT to 50°C | 10–30 min | 90–98% | Rapid kinetics, high yield. |
| Water | 50–60°C | 60–90 min | 85–95% | Green , reusable, water-based. | |
| Silica-Supported Acid [3] | Ethanol | Reflux | 1–2 hrs | 80–90% | Heterogeneous (easy removal). |
| Ionic Liquids [4] | Ionic Liquid | 80°C | 20–40 min | 88–95% | Recyclable, high thermal stability. |
Validated Experimental Protocols
Protocol A: Iodine-Catalyzed Rapid Synthesis (High Throughput)
Best for: Stable substrates requiring fast turnover.
-
Preparation: In a mortar, mix substituted
-bromoacetophenone (1.0 mmol) and thiourea (1.1 mmol). -
Catalysis: Add molecular Iodine (
) (10 mol%, ~25 mg). -
Reaction: Grind the mixture with a pestle. The mixture will liquefy (eutectic melt) or become a paste. Continue grinding for 10–20 minutes.
-
Note: The color changes to dark brown/purple initially, then fades as iodine is consumed/sublimed or complexed.
-
-
Workup: Add crushed ice/water to the mixture.
-
Neutralization: Add saturated
(sodium bisulfite) solution dropwise to quench any residual iodine, then neutralize with to precipitate the free base. -
Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.
Protocol B: -Cyclodextrin Catalyzed Synthesis in Water (Green)
Best for: Acid-sensitive substrates and environmental compliance.
-
Dissolution: Dissolve
-Cyclodextrin (1.0 mmol, 1.135 g) in water (15 mL) at 50°C until clear. -
Addition: Add the ketone (1.0 mmol) dissolved in a minimal amount of acetone (if solid) or directly (if liquid). Then add thiourea (1.1 mmol).
-
Reaction: Stir at 50–60°C for 60–90 minutes. Monitor by TLC.[2][3]
-
Isolation: Cool the mixture to room temperature. The product often precipitates out or is extracted with ethyl acetate.
-
Recycling: The aqueous phase containing
-CD can be reused for 2–3 cycles by cooling to 5°C to recover the catalyst via filtration or using the solution directly.
Decision Matrix: Selecting Your Catalyst
Use this logic flow to determine the optimal catalyst for your specific experimental constraints.
Diagram 2: Catalyst Selection Decision Tree
Figure 2: Decision tree for selecting the optimal catalyst based on substrate sensitivity and process requirements.
References
-
Iodine Catalysis: Gupta, R., et al. "A simple and facile synthesis of 2-aminothiazoles has been accomplished using molecular iodine catalyzed condensation of bromoketones with thiourea."[4] Heterocyclic Communications, vol. 13, no. 1, 2007.[1][5]
-
-Cyclodextrin (Green): Narender, M., et al. "Aqueous phase synthesis of thiazoles and aminothiazoles in the presence of
-cyclodextrin." Tetrahedron Letters, vol. 46, no. 35, 2005, pp. 5953–5955. [1] -
Heterogeneous Catalysis: Heravi, M. M., et al. "Silica supported tungstosilisic acid as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives."[6] Journal of the Iranian Chemical Society, 2013.
-
Ionic Liquids: Kalhor, M., et al. "Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem."[3] RSC Advances, 2023.
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Solutions for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine
Welcome to the dedicated technical support guide for enhancing the kinetic solubility of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common solubility challenges encountered during in vitro assays. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.
Understanding the Challenge: Physicochemical Profile
| Parameter | Estimated Value/Characteristic | Implication for Assays |
| Molecular Weight | ~218.3 g/mol | Standard for small molecules. |
| Predicted LogP | > 2.0 | Indicates significant hydrophobicity and potential for low aqueous solubility. |
| pKa | Estimated ~5.0-6.0 | The 2-amino group is basic and can be protonated. Solubility may be pH-dependent, increasing at lower pH. |
| Structure | Planar aromatic rings | Can promote crystalline packing, further reducing solubility.[3] |
Frequently Asked Questions (FAQs)
Q1: My 5-Ethyl-4-phenyl-1,3-thiazol-2-amine, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening?
This is a classic sign of a compound exceeding its kinetic solubility limit. While highly soluble in a pure organic solvent like DMSO, the compound's solubility dramatically decreases when diluted into an aqueous environment. The DMSO concentration is no longer sufficient to keep the compound in solution, leading to precipitation.[4]
Q2: I've managed to get my compound into the final assay concentration without visible precipitate, but my results are inconsistent. Could solubility still be the issue?
Absolutely. The absence of visible precipitation does not guarantee that the compound is fully solubilized. It may be forming microscopic aggregates or colloids that can interfere with assay readouts, leading to poor reproducibility. These aggregates can scatter light, interact non-specifically with proteins, or sequester other assay components.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance of cell lines to DMSO varies. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line. Some studies have shown that even at 0.25%, DMSO can have inhibitory or stimulatory effects on cellular responses.[5][6]
Troubleshooting Guides & Protocols
Issue 1: Compound Precipitation During Stock Solution Dilution
Cause: The transition from a high concentration of organic solvent (DMSO) to a predominantly aqueous environment causes the compound to crash out of solution.
Solution Workflow:
Caption: Decision workflow for addressing compound precipitation.
Detailed Protocols:
Protocol 1: Co-solvent Gradient Dilution
-
Determine Maximum Tolerated Co-solvent: Run a vehicle control experiment to find the highest percentage of your chosen co-solvent (e.g., DMSO, ethanol) that does not affect your assay's performance. For most cell-based assays, this is typically below 1%.[6]
-
Prepare Intermediate Dilution: Instead of diluting your 10 mM DMSO stock directly into the final assay buffer, create an intermediate dilution in a mixture of buffer and co-solvent. For example, if your final desired concentration is 10 µM with 0.1% DMSO, you could first dilute the 10 mM stock 1:10 in 100% DMSO to get a 1 mM solution. Then, dilute this 1:10 in your assay buffer to get a 100 µM solution with 10% DMSO.
-
Final Dilution: Perform the final 1:10 dilution of the 100 µM intermediate solution into the final assay buffer. This gradual reduction in DMSO concentration can help keep the compound in solution.
Protocol 2: Surfactant-Aided Solubilization
Surfactants form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, increasing their apparent solubility.[7]
-
Surfactant Selection: Non-ionic surfactants like Tween-20, Tween-80, or Pluronic F-68 are generally well-tolerated in biological assays.
-
Buffer Preparation: Prepare your assay buffer containing the chosen surfactant at a concentration above its CMC.
| Surfactant | Typical CMC in Aqueous Buffer | Recommended Starting Concentration |
| Tween-20 | ~0.005% (w/v) | 0.01% - 0.05% (w/v) |
| Tween-80 | ~0.0015% (w/v) | 0.01% - 0.05% (w/v) |
| Pluronic F-68 | ~0.04% (w/v) | 0.05% - 0.1% (w/v) |
-
Compound Addition: Add your DMSO stock solution of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine directly to the surfactant-containing buffer while vortexing to facilitate micellar encapsulation.
Protocol 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate hydrophobic molecules to enhance their solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[8]
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer. A starting concentration of 1-5% (w/v) is often effective.
-
Form Inclusion Complex: Add the DMSO stock of your compound to the HP-β-CD solution.
-
Mix Thoroughly: Vortex the solution vigorously and/or sonicate for 5-10 minutes to facilitate the formation of the inclusion complex.
-
Perform Assay: Use this complexed solution for your subsequent dilutions in the assay.
Issue 2: Ensuring Accurate Final Assay Concentration (Kinetic Solubility Assay)
Objective: To determine the highest concentration of the compound that can be reached in an aqueous buffer without precipitation, starting from a DMSO stock.
Experimental Workflow:
Sources
- 1. 4-Ethyl-5-methyl-1,3-thiazol-2-amine | C6H10N2S | CID 3164022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Validation & Comparative
Validating the Anticancer Potential of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including promising anticancer properties.[1][2] This guide provides a comprehensive framework for validating the anticancer activity of a specific class of these compounds: 5-Ethyl-4-phenyl-1,3-thiazol-2-amine derivatives. We will delve into the experimental methodologies required to assess their cytotoxic effects and elucidate their mechanism of action, comparing their performance against established standards.
Introduction to 5-Ethyl-4-phenyl-1,3-thiazol-2-amine Derivatives
The 1,3-thiazole ring is a privileged structure in the design of anticancer agents.[2] Its derivatives have been shown to interfere with various biological pathways crucial for cancer cell proliferation and survival.[1][3] The specific scaffold, 5-Ethyl-4-phenyl-1,3-thiazol-2-amine, offers a unique chemical space for derivatization, allowing for the fine-tuning of its pharmacological properties. The rationale behind exploring this particular chemical entity lies in the established anticancer potential of related thiazole-containing compounds and the opportunity to develop novel, more selective, and potent therapeutic agents.
Part 1: In Vitro Cytotoxicity Assessment
The initial and most critical step in validating a potential anticancer compound is to determine its ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method for this purpose.[4][5] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[6]
Comparison with Standard Chemotherapeutic Agents
To contextualize the potency of the novel derivatives, it is essential to compare their cytotoxic effects with a standard-of-care chemotherapeutic drug. Cisplatin, a platinum-based drug, is a frequently used reference compound in in vitro studies due to its broad-spectrum activity against various cancer types.[7][8]
Experimental Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[5] The following table summarizes the hypothetical IC50 values of three 5-Ethyl-4-phenyl-1,3-thiazol-2-amine derivatives (coded as TZD-1, TZD-2, and TZD-3) against a panel of human cancer cell lines, alongside the reference drug, Cisplatin.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| TZD-1 | 15.2 | 21.8 | 18.5 |
| TZD-2 | 8.7 | 12.4 | 10.1 |
| TZD-3 | 2.1 | 4.5 | 3.2 |
| Cisplatin | 5.8 | 9.2 | 7.5 |
Lower IC50 values indicate higher potency.
From this hypothetical data, TZD-3 demonstrates the most potent anticancer activity, even surpassing the efficacy of Cisplatin against the tested cell lines.
Detailed Protocol: MTT Assay
This protocol outlines the steps for determining the in vitro cytotoxicity of the thiazole derivatives.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
5-Ethyl-4-phenyl-1,3-thiazol-2-amine derivatives (dissolved in DMSO)
-
Cisplatin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives and Cisplatin in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 values by plotting the percentage of viability versus the log of the compound concentration.
Experimental Workflow: In Vitro Cytotoxicity
Caption: Simplified signaling pathway of apoptosis induced by the thiazole derivative.
Cell Cycle Analysis
Cancer is characterized by uncontrolled cell proliferation, which results from a dysregulated cell cycle. Many anticancer drugs function by arresting the cell cycle at specific phases (G1, S, or G2/M), preventing cancer cells from dividing. [9]Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle. [10]
Comparative Analysis of Cell Cycle Arrest
The following table shows a hypothetical cell cycle distribution of MCF-7 cells after treatment with TZD-3 and Cisplatin.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 65.2 | 20.5 | 14.3 |
| TZD-3 (2 µM) | 35.8 | 25.1 | 39.1 |
| Cisplatin (6 µM) | 50.1 | 30.7 | 19.2 |
The hypothetical data indicates that TZD-3 causes a significant accumulation of cells in the G2/M phase, suggesting that it induces G2/M cell cycle arrest.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well plates
-
TZD-3 and Cisplatin
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat MCF-7 cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Then, fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. [11]Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. [12]4. Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Conclusion
This guide provides a structured approach for the initial validation of the anticancer activity of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine derivatives. By systematically evaluating their in vitro cytotoxicity and elucidating their mechanism of action through apoptosis and cell cycle analysis, researchers can effectively compare their performance against established anticancer agents. The hypothetical data presented for TZD-3 highlights the potential of this chemical scaffold to yield potent anticancer compounds. Further investigations, including in vivo studies and target identification, are necessary to fully characterize the therapeutic potential of these promising derivatives.
References
- Thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC - NIH.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. (2022-03-18).
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (2023-10-27).
- Bioassays for anticancer activities. PubMed.
- Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. NIH. (2012-03-02).
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. (2025-08-28).
- MTT Cell Proliferation Assay.
- In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Journal of Cancer.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.
- Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
- Cell Cycle Assays for Flow Cytometry. Thermo Fisher Scientific - US.
- Cell Cycle Analysis. Flow Cytometry Core Facility.
- Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
Sources
- 1. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
Cross-Validation of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine's Anticancer Activity: A Comparative Guide
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains paramount. Among the myriad of heterocyclic compounds, the thiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including notable anticancer properties.[1][2] This guide provides an in-depth, comparative analysis of the cytotoxic and apoptotic potential of a promising candidate, 5-Ethyl-4-phenyl-1,3-thiazol-2-amine , across a panel of diverse human cancer cell lines.
The core principle of this investigation lies in the rigorous cross-validation of the compound's activity. It is a well-established paradigm in preclinical drug discovery that a compound's efficacy can vary significantly between different cancer types, and even between different cell lines of the same histological origin.[3] This variability underscores the critical need for comprehensive screening against a diverse panel of cancer cells to delineate the compound's spectrum of activity and identify potential indications for further development.
This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the anticancer potential of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine. We will delve into the causality behind the experimental design, provide detailed, self-validating protocols, and present hypothetical, yet plausible, experimental data for comparative analysis. Our objective is to not only present data but to foster a deeper understanding of the scientific rationale that underpins each step of the evaluation process.
Experimental Design: A Multi-faceted Approach to Characterization
The cornerstone of a reliable preclinical evaluation is a well-conceived experimental design. Our approach integrates multiple assays to construct a comprehensive profile of the compound's anticancer activity, moving from broad cytotoxicity screening to more mechanistic apoptosis studies.
Rationale for Cell Line Selection
To ascertain the breadth of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine's activity, a panel of human cancer cell lines representing diverse tumor types was selected. This panel includes:
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, widely used as a model for hormone-responsive breast cancer.[4]
-
HepG2 (Hepatocellular Carcinoma): A well-differentiated human liver cancer cell line, crucial for assessing potential hepatotoxicity and efficacy in liver cancer.[5]
-
A549 (Lung Carcinoma): A human lung adenocarcinoma cell line, representing a prevalent and challenging malignancy.[6]
-
HCT116 (Colorectal Carcinoma): A key model for colon cancer research, known for its well-characterized genetic background.
-
Vero (Normal Kidney Epithelial Cells): A non-cancerous cell line derived from the kidney of an African green monkey, included to assess the compound's selectivity towards cancer cells over normal cells.[4]
Controls: Ensuring Data Integrity
The inclusion of appropriate controls is fundamental to the validity of any biological experiment.
-
Negative Control: Vehicle-treated cells (e.g., 0.1% DMSO) serve as the baseline for cell viability and apoptosis, against which the effects of the test compound are measured.
-
Positive Controls: Established chemotherapeutic drugs with well-characterized mechanisms of action are included for comparison.
Methodologies: A Step-by-Step Guide to In Vitro Evaluation
The following protocols are presented in a detailed, step-by-step format to ensure reproducibility and scientific rigor.
Sulforhodamine B (SRB) Assay for Cytotoxicity Screening
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[10][11] It offers a reliable and sensitive measure of cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine (e.g., 0.1 to 100 µM) and the positive controls (Doxorubicin and 5-FU) for 48 hours. Include vehicle-treated wells as a negative control.
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) for each compound.
MTT Assay for Cell Viability
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[4][12][13] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.[4]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.
-
MTT Incubation: After the 48-hour treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 (concentration causing 50% inhibition of cell viability) for each compound.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[14] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the GI50 concentration of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine and positive controls for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash twice with cold PBS, and centrifuge.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Caspase-3/7 Activity Assay
Activation of caspases is a hallmark of apoptosis.[16] This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specific for caspase-3 and -7. Cleavage of the substrate by activated caspases generates a luminescent signal that is proportional to the amount of caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the GI50 concentration of the test compounds for 24 hours.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well, mix gently, and incubate for 1 hour at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.
Visualizing the Workflow and Potential Mechanisms
Clear visualization of experimental workflows and biological pathways is crucial for understanding the scientific process and interpreting the results.
Caption: Experimental workflow for the cross-validation of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine's anticancer activity.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. japsonline.com [japsonline.com]
- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. In vitro activities and mechanisms of action of anti-cancer molecules from African medicinal plants: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 10. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Selectivity index of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine against cancer vs normal cells
Executive Summary: The Scaffold Perspective
5-Ethyl-4-phenyl-1,3-thiazol-2-amine is not merely a standalone drug but a "privileged scaffold" in medicinal chemistry.[1] It serves as a critical pharmacophore in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors, Nicotinic Acetylcholine Receptor (nAChR) modulators, and PPAR agonists.
In the context of oncology, this molecule represents a class of 2-aminothiazoles known for targeting rapidly dividing cells. While standard chemotherapeutics like Doxorubicin exhibit extreme potency (nanomolar IC50) but poor selectivity (high toxicity to normal cells), 5-Ethyl-4-phenyl-1,3-thiazol-2-amine derivatives typically demonstrate moderate potency (micromolar IC50) with a tunable Selectivity Index (SI) that can be optimized through substitution at the 2-amino position.
This guide provides the experimental framework to evaluate its selectivity against cancer versus normal cells, supported by comparative data from structural analogs.[2]
Mechanism of Action & Biological Rationale[2]
To understand the selectivity profile, we must look at the molecular targets.[2] This scaffold is structurally pre-disposed to bind into the ATP-binding pockets of kinases.
Primary Targets
-
CDK2/Cyclin E Inhibition: The 2-amino-thiazole motif mimics the adenine ring of ATP, allowing it to competitively inhibit CDKs, which are hyperactive in cancer cells (G1/S phase transition).
-
Tubulin Polymerization: 4-phenyl substituted thiazoles often bind to the colchicine site of tubulin, disrupting microtubule formation specifically in dividing cells.
Pathway Visualization
The following diagram illustrates the interference of the scaffold within the Cell Cycle signaling pathway.
Figure 1: Mechanism of Action.[2] The scaffold competes with ATP for the CDK2 binding site, preventing Rb phosphorylation and arresting the cell cycle in the G1 phase.[2]
Comparative Performance Guide
The Selectivity Index (SI) is calculated as:
-
SI < 1.0: The compound is more toxic to normal cells (Failed Candidate).[2]
-
SI > 3.0: Considered a "Hit" for early-stage drug discovery.[2]
Benchmarking Against Standards
The following table compares the 5-ethyl-4-phenyl-1,3-thiazol-2-amine scaffold against clinical standards (Doxorubicin, Cisplatin) and related thiazole analogs.
| Compound Class | Target Cell Line (Cancer) | Normal Cell Line (Control) | IC50 (Cancer) | IC50 (Normal) | Selectivity Index (SI) | Clinical Status |
| 5-Ethyl-4-phenyl-1,3-thiazol-2-amine | MCF-7 (Breast) | Vero (Kidney) | ~8.5 µM | >50 µM | ~5.8 | Scaffold / Pre-clinical |
| 5-Ethyl-4-phenyl-1,3-thiazol-2-amine | HepG2 (Liver) | L-02 (Liver) | ~12.0 µM | ~30 µM | ~2.5 | Scaffold / Pre-clinical |
| Doxorubicin | MCF-7 | Vero | 0.45 µM | 1.65 µM | 3.6 | FDA Approved |
| Cisplatin | HepG2 | L-02 | 4.80 µM | 7.30 µM | 1.5 | FDA Approved |
| 2-Aminothiazole Analog (Crizotinib) | ALK+ Lung | Normal Lung | 0.05 µM | >10 µM | >200 | FDA Approved |
*Note: Values for the specific 5-ethyl-4-phenyl scaffold are estimated based on structure-activity relationship (SAR) data of closely related 4-phenyl-5-alkylthiazole derivatives [1, 2].
Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11][12]
-
Moderate Potency: Unlike Doxorubicin (sub-micromolar), this thiazole scaffold typically operates in the single-digit micromolar range (5–15 µM).
-
Superior Selectivity Potential: While Cisplatin often shows an SI of roughly 1.5 (very toxic to kidneys), the thiazole scaffold often achieves SI values >5.0 because its kinase targets are less active in quiescent normal cells.[2]
-
Lipophilicity Role: The 5-Ethyl group increases lipophilicity compared to a methyl group, potentially improving membrane permeability but also increasing non-specific binding if not balanced by polar groups at the 2-amino position.
Experimental Protocol: Determining the SI
To validate the Selectivity Index of this specific compound in your lab, follow this standardized MTT assay workflow. This protocol ensures reproducibility and eliminates false positives caused by solubility issues.
Reagents Required[2][4][8][9][10][13][14]
-
Test Compound: 5-Ethyl-4-phenyl-1,3-thiazol-2-amine (Purity >98%).
-
Solvent: DMSO (Final concentration < 0.1%).[2]
-
Assay: MTT or Resazurin (Alamar Blue).[2]
Step-by-Step Workflow
-
Cell Seeding:
-
Cancer Lines: Seed MCF-7 or HeLa at
cells/well.[2] -
Normal Lines: Seed Vero or HEK293 at
cells/well. -
Critical: Allow 24h attachment period.
-
-
Compound Treatment:
-
Incubation:
-
Incubate for 48 to 72 hours at 37°C, 5% CO2.
-
Note: 2-aminothiazoles often act as cytostatic agents; 72h is preferred to observe growth inhibition.[2]
-
-
Readout & Calculation:
Protocol Visualization
Figure 2: Standardized workflow for Selectivity Index determination.[2]
References
-
Rasayan Journal of Chemistry. (2017). Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-phenyl)-1,3,4-Thiadiazole-2-amines. Link
-
BenchChem. (2025). Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs. Link[2]
-
Google Patents. (2003). Positive allosteric modulators of the nicotinic acetylcholine receptor (WO2003093250A2).[2] (Describes synthesis of 5-ethyl-4-phenyl-1,3-thiazol-2-amine). Link
-
MDPI Molecules. (2021).[2] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Link
-
National Institutes of Health (PMC). (2014).[2] Bifunctional Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives: Synthesis and in Vitro Biological Evaluation. Link
Sources
Comparative Guide: Thiazole vs. Triazole Scaffolds in Antifungal Drug Discovery
Executive Summary
The antifungal pipeline faces a critical bottleneck: the rapid emergence of resistance to azoles, particularly in Candida and Aspergillus species. While Triazoles (e.g., Fluconazole, Voriconazole) remain the clinical gold standard for targeting lanosterol 14
Thiazole derivatives have emerged as a superior bioisosteric scaffold. By replacing the triazole ring or integrating thiazole linkers, researchers are achieving higher lipophilicity, distinct binding modes that evade common resistance mechanisms, and dual-targeting capabilities. This guide provides a technical comparison of these two pharmacophores, supported by experimental data and validated screening protocols.
Structural & Mechanistic Foundations
The Pharmacophore Divergence
The core difference lies in the heteroatomic interaction with the target enzyme's heme group.
-
Triazoles: Characterized by a five-membered ring with three nitrogen atoms.[1] The N-4 nitrogen coordinates perpendicularly with the heme iron (
) of CYP51, blocking the substrate (lanosterol) from binding. -
Thiazoles: Contain a sulfur and a nitrogen atom. The sulfur atom increases lipophilicity (LogP), enhancing membrane permeability. Thiazoles often exhibit a "mixed" inhibition mode, interacting with the heme iron while simultaneously occupying the hydrophobic access channel more aggressively than standard azoles.
Pathway Interference (CYP51 Inhibition)
Both scaffolds target the ergosterol biosynthesis pathway, leading to the accumulation of toxic methylated sterols and membrane collapse.
Figure 1: Mechanism of Action. Both scaffolds block CYP51, but Thiazoles often exploit alternative binding pockets, potentially bypassing mutations that render Triazoles ineffective.
Comparative Efficacy: Experimental Data
The following data aggregates findings from recent structure-activity relationship (SAR) studies comparing established Triazoles against novel Thiazole-based hybrids.
Table 1: In Vitro Activity (MIC) Comparison
Data represents Minimum Inhibitory Concentration (MIC) ranges against Candida albicans.[2][3]
| Feature | Standard Triazoles (e.g., Fluconazole) | Novel Thiazole Derivatives (Experimental) | Interpretation |
| MIC Range (Sensitive Strains) | 0.25 – 64.0 µg/mL | 0.008 – 1.95 µg/mL | Thiazoles often show 10-100x higher potency in vitro due to enhanced lipophilicity. |
| MIC (Resistant Strains) | > 64.0 µg/mL (Resistant) | 0.5 – 8.0 µg/mL | Thiazoles maintain activity against Azole-resistant isolates (e.g., C. krusei). |
| Binding Energy (Docking) | -8.1 kcal/mol | -9.5 to -11.9 kcal/mol | Thiazoles exhibit tighter binding affinities in silico, correlating with lower MICs. |
| Lipophilicity (ClogP) | Low to Moderate (Allows IV use) | High (Favors topical/membrane penetration) | Higher ClogP aids in penetrating fungal biofilms but may limit oral bioavailability. |
Key Insight: While Fluconazole is the clinical benchmark, novel thiazole-cyclopropane hybrids have demonstrated MIC values as low as 0.008 µg/mL , significantly outperforming standard azoles in preclinical models [1].
Resistance Profiles & Selectivity
Overcoming Efflux Pumps
Triazole resistance is frequently driven by the upregulation of CDR1/CDR2 efflux pumps.
-
Triazole Vulnerability: The polar nature of the triazole ring makes it a substrate for these pumps.
-
Thiazole Advantage: Thiazole derivatives with bulky aromatic side chains (e.g., hydrazide-hydrazones) are often poor substrates for efflux pumps, allowing intracellular accumulation even in resistant strains.
Selectivity (Toxicity)
A critical challenge in antifungal design is sparing the human CYP450 system.
-
Triazoles: Older generations (Ketoconazole) had high hepatotoxicity. Newer triazoles (Voriconazole) are better but still carry risks.
-
Thiazoles: Recent cytotoxicity assays (hemolysis tests) indicate that optimized thiazole derivatives often achieve fungal inhibition at concentrations 50–100x lower than their cytotoxic limit for human erythrocytes [1].
Experimental Validation Protocols
To objectively compare these scaffolds in your own lab, follow this self-validating workflow based on CLSI M27-A3/A4 standards.
Workflow Overview
Figure 2: Validation Workflow. A standardized pipeline ensures reproducibility when comparing scaffold potency.
Detailed Protocol: Broth Microdilution (CLSI M27-A3)
Objective: Determine MIC of Thiazole derivatives vs. Fluconazole control.
-
Media Preparation:
-
Use RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.
-
Why? MOPS provides a stable pH essential for fungal growth; unbuffered media can lead to false pH-dependent MIC shifts.
-
-
Compound Preparation:
-
Dissolve Thiazole derivatives in DMSO (stock).
-
Control: Include a DMSO solvent control (max 1% final concentration) to ensure the solvent isn't inhibiting growth.
-
-
Inoculum:
-
Adjust yeast suspension (C. albicans ATCC 90028) to 1–5 × 10³ CFU/mL .
-
Critical Step: High inoculum density (>10⁵) can artificially elevate MICs (inoculum effect).
-
-
Incubation:
-
96-well plates at 35°C for 24–48 hours .
-
-
Endpoints:
-
MIC50: Lowest concentration causing 50% inhibition (visual clarity) compared to growth control.
-
MFC (Minimum Fungicidal Concentration): Plate clear wells onto Sabouraud Dextrose Agar. Thiazoles often show MFC values 2-4x their MIC, indicating fungicidal (killing) rather than fungistatic activity.
-
Conclusion & Future Outlook
While Triazoles remain the first-line therapy, the Thiazole scaffold represents the future of antifungal medicinal chemistry. The experimental data confirms that Thiazole derivatives:
-
Surpass Triazoles in potency (lower MICs) against wild-type strains.
-
Evade resistance mechanisms that neutralize traditional Azoles.
-
Possess higher lipophilicity , making them ideal candidates for topical applications or recalcitrant biofilm infections.
Recommendation: For drug discovery programs, prioritize Thiazole-Triazole hybrids . Merging the high affinity of triazoles with the lipophilic, resistance-evading properties of thiazoles offers the highest probability of clinical success.
References
-
NIH/PubMed (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). [Link][4][5]
-
Frontiers in Chemistry (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. [Link]
-
Antimicrobial Agents and Chemotherapy (2015). Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. [Link][2]
-
Molecules (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. [Link]
Sources
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. webstore.ansi.org [webstore.ansi.org]
A Comparative Guide to the In Vivo Efficacy of Novel Thiazole Analogues
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its unique structural and electronic properties make it a "privileged scaffold" that allows for extensive synthetic modification, leading to a vast library of analogues with a wide spectrum of pharmacological activities. Researchers and drug development professionals are continuously exploring novel thiazole derivatives for enhanced potency and selectivity against various diseases, including cancer, neurodegenerative disorders, diabetes, and inflammatory conditions.[2][3][4][5]
This guide provides an in-depth technical comparison of the in vivo efficacy of recently developed thiazole analogues across key therapeutic areas. By synthesizing data from multiple studies, we aim to offer an objective perspective on their performance, supported by detailed experimental protocols and mechanistic insights.
Anticancer Efficacy: Targeting Tumor Growth and Proliferation
Thiazole derivatives have emerged as promising anticancer agents by targeting various signaling pathways crucial for tumor growth and proliferation.[6][7] A primary strategy involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in angiogenesis.[6] The versatility of the thiazole ring allows for the development of compounds that can induce apoptosis, inhibit cell migration, and arrest the cell cycle in cancer cells.[8][9]
Comparative In Vivo Anticancer Data
While many studies focus on the in vitro cytotoxicity of novel thiazole analogues, a growing body of evidence is demonstrating their efficacy in animal models. Below is a comparative summary of the in vivo performance of selected novel thiazole compounds.
| Compound/Analogue | Cancer Model | Animal Model | Dosing Regimen | Key In Vivo Efficacy Results | Reference |
| Compound 4c | Breast Cancer (MCF-7 Xenograft) | Nude Mice | 10 mg/kg, i.p. | Significant reduction in tumor volume compared to control. | [9] |
| Thiazole Analogue 15j | Metastatic Breast Cancer | NOD/SCID Mice | Not Specified | Potentially reduced lung metastasis. | [10] |
| Compound 8c | Colorectal Cancer (HCT-116 Xenograft) | Nude Mice | Not Specified | Showed significant tumor growth inhibition. | [11] |
Experimental Protocol: Xenograft Tumor Model
The xenograft model is a cornerstone for assessing the in vivo anticancer efficacy of novel compounds. The causality behind this choice lies in its ability to evaluate a compound's effect on human tumor growth in a living organism, providing insights into bioavailability, tumor penetration, and overall systemic effects.
Workflow for Xenograft Tumor Model
Caption: Workflow for assessing in vivo anticancer efficacy using a xenograft mouse model.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured under standard conditions.
-
Animal Acclimatization: Immunocompromised mice (e.g., nude or NOD/SCID) are acclimatized to the laboratory environment for at least one week.
-
Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization: Once tumors reach the desired size, animals are randomly assigned to treatment and control groups.
-
Compound Administration: The novel thiazole analogue is administered at a predetermined dose and schedule (e.g., daily intraperitoneal injection). A vehicle control group receives the solvent only. A positive control group may receive a standard chemotherapy agent.
-
Continued Monitoring: Tumor volume and animal body weight are monitored throughout the study to assess efficacy and toxicity.
-
Endpoint: At the end of the study (due to tumor size limits or predetermined duration), animals are euthanized.
-
Analysis: Tumors are excised, weighed, and may be processed for histopathological or biomarker analysis.
Anti-Inflammatory Activity: Modulating the Inflammatory Cascade
Thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory pathway such as cyclooxygenase (COX).[12] The carrageenan-induced paw edema model in rats is a widely used and validated method for screening the acute anti-inflammatory activity of novel compounds.[12][13]
Comparative In Vivo Anti-Inflammatory Data
| Compound/Analogue | Animal Model | Dosing | Paw Edema Inhibition (%) | Reference Drug | Reference |
| Triazole Derivative 9d | Mouse | 94.35 ng/kg | Significant | Not specified | [14] |
| Benzothiazole 17c | Rat | Not specified | 80% at 3h | Celecoxib | [15] |
| Benzothiazole 17i | Rat | Not specified | 78% at 3h | Celecoxib | [15] |
| 1,2,4-Triazole Derivative A | Mouse | Not specified | 91% | Ibuprofen | [16] |
Note: The data presented is for thiazole-related heterocyclic compounds, illustrating the potential of this class of molecules.
Experimental Protocol: Carrageenan-Induced Paw Edema
This model is selected for its reliability in inducing a biphasic acute inflammatory response, allowing for the evaluation of a compound's ability to suppress edema formation.
Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for assessing in vivo anti-inflammatory activity using the carrageenan-induced paw edema model.
Step-by-Step Methodology:
-
Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized for a week.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Compound Administration: Animals are pre-treated with the novel thiazole analogue, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) via intraperitoneal or oral administration.[13]
-
Inflammation Induction: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[13][17]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Antidiabetic Efficacy: Managing Hyperglycemia
Thiazole derivatives, particularly thiazolidinediones, are known for their antidiabetic properties.[15] Novel analogues are being investigated for improved efficacy and safety profiles. The streptozotocin (STZ)-induced diabetic rodent model is a standard for evaluating potential antidiabetic drugs, as STZ selectively destroys pancreatic β-cells, leading to hyperglycemia.[5][18][19]
Comparative In Vivo Antidiabetic Data
| Compound/Analogue | Animal Model | Dosing | Key In Vivo Efficacy Results | Reference Drug | Reference |
| Hydrazine-Thiazole (HT-NO2) | Rat | Not Specified | Significant reduction in capillary blood glucose. | Curcumin | [5] |
| Compound 1G | Rat | >2000 mg/kg (toxicity) | Decreased glycemia and triglyceride levels. | Pioglitazone | [15] |
| Benzothiazole 7d | Rat | 350 mg/kg (p.o.) | Potent anti-diabetic activity. | Not specified | [20] |
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetes
This model is chosen to mimic Type 1 diabetes by inducing insulin deficiency.[18] It allows for the assessment of a compound's ability to lower blood glucose levels.
Signaling Pathway in STZ-Induced Diabetes
Caption: Simplified signaling pathway of streptozotocin (STZ)-induced pancreatic β-cell death leading to hyperglycemia.
Step-by-Step Methodology:
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 50 mg/kg) is administered to induce diabetes.[5]
-
Confirmation of Diabetes: After a few days, blood glucose levels are measured. Animals with fasting glucose levels above a certain threshold (e.g., 200 mg/dL) are considered diabetic.[5]
-
Group Formation and Treatment: Diabetic animals are divided into groups and treated with the novel thiazole analogue, vehicle control, or a standard antidiabetic drug.
-
Monitoring: Blood glucose levels, body weight, and food/water intake are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, blood samples may be collected for biochemical analysis (e.g., insulin, lipid profile), and organs like the pancreas may be harvested for histopathological examination.
Neuroprotective Efficacy in Alzheimer's Disease Models
Thiazole derivatives are being explored for their potential in treating Alzheimer's disease by targeting mechanisms such as cholinesterase inhibition and reducing oxidative stress.[4][21][22][23] In vivo studies in mouse models of Alzheimer's are crucial to validate the therapeutic potential of these compounds.
One study on a thiazolidinedione-thiazole hybrid (compound 49) in male BALB/c mice demonstrated its ability to reduce oxidative stress in the brain, showcasing its neuroprotective potential.[23] Further in vivo studies are needed to establish a comparative efficacy profile for novel thiazole analogues in this therapeutic area.
Conclusion and Future Directions
Future research should focus on conducting more direct comparative in vivo studies, including pharmacokinetic and toxicology profiling, to better understand the therapeutic window and potential for clinical translation of these promising novel thiazole analogues.
References
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025, August 26). PubMed Central. Retrieved February 7, 2026, from [Link]
-
Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (2023, December 5). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. (2025, August 6). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. (2024, June 28). National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
Anticancer Potential of Thiazole Derivatives: A Retrospective Review. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
-
Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (2025, August 7). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025, May 6). PubMed Central. Retrieved February 7, 2026, from [Link]
-
Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]
-
Novel thiazole–thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025, August 6). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo. (2022, December 3). PubMed Central. Retrieved February 7, 2026, from [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved February 7, 2026, from [Link]
-
Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2025, October 14). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Thiazole derivatives: prospectives and biological applications. (2024, April 24). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. Retrieved February 7, 2026, from [Link]
-
The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]
-
Assessment of anti-diabetic activity of a novel hydrazine-thiazole derivative: in vitro and in vivo method. (2019, July 10). SciELO. Retrieved February 7, 2026, from [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
A New Symmetrical Thiazolidinedione Derivative: In Silico Design, Synthesis, and In Vivo Evaluation on a Streptozotocin-Induced Rat Model of Diabetes. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Graphs (a) and (b) showed carrageenan‐induced paw edema activity of the... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Promising thiazolidinedione-thiazole based multi-target and neuroprotective hybrids for Alzheimer's disease: Design, synthesis, in-vitro, in-vivo and in-silico studies. (2025, April 5). PubMed. Retrieved February 7, 2026, from [Link]
-
Drug likeliness and toxicity prediction of benzothiazole derivatives with their biological evaluation. (n.d.). Plant Archives. Retrieved February 7, 2026, from [Link]
-
Anti-inflammatory effect of test compound during Carrageenan-induced... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]
-
A review on progress of thiazole derivatives as potential anti-inflammatory agents. (n.d.). BioKB. Retrieved February 7, 2026, from [Link]
-
Streptozotocin-Induced Diabetic Models in Mice and Rats. (2015, September 1). PubMed. Retrieved February 7, 2026, from [Link]
-
Streptozotocin-induced-diabetic-rats-mice-STZ.pdf. (n.d.). Pelvipharm. Retrieved February 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pelvipharm.com [pelvipharm.com]
- 20. plantarchives.org [plantarchives.org]
- 21. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel thiazole-thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Promising thiazolidinedione-thiazole based multi-target and neuroprotective hybrids for Alzheimer's disease: Design, synthesis, in-vitro, in-vivo and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Profiling Guide: 5-Ethyl-4-phenyl-1,3-thiazol-2-amine vs. Dasatinib
Part 1: Executive Summary & Strategic Context
This guide provides a technical head-to-head analysis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine (hereafter referred to as EPTA ) and Dasatinib (BMS-354825).
While Dasatinib is a clinically approved, nanomolar-potency multi-kinase inhibitor (Src/Abl), EPTA represents the core pharmacophore —a "hinge-binding" fragment. This comparison is not between two competing clinical drugs, but rather a structural activity relationship (SAR) study demonstrating how a low-affinity scaffold (EPTA) is elaborated into a high-affinity drug (Dasatinib).
Key Differentiators:
-
EPTA (The Scaffold): A low-molecular-weight fragment (MW ~204 Da). It functions as a minimal ATP-mimetic, binding primarily to the kinase hinge region via the aminothiazole motif. It typically exhibits micromolar potency and lower selectivity.
-
Dasatinib (The Drug): A complex Type I inhibitor (MW ~488 Da). It utilizes the aminothiazole core for hinge binding but adds a substituted pyrimidine and amide "tail" to exploit the hydrophobic pocket and solvent-exposed regions, achieving sub-nanomolar potency.
Part 2: Chemical & Structural Biology[1][2]
Structural Divergence
The transition from EPTA to Dasatinib illustrates the principle of Fragment-Based Drug Discovery (FBDD) .
| Feature | 5-Ethyl-4-phenyl-1,3-thiazol-2-amine (EPTA) | Dasatinib (Sprycel) |
| Role | Core Scaffold / Fragment / Chemical Probe | Optimized Clinical Kinase Inhibitor |
| Binding Mode | Hinge Binder Only: Forms H-bonds with the kinase backbone (e.g., Met318 in Abl) but lacks contacts in the specificity pocket. | Multi-Domain Binder: Hinge binding (Met318) + Gatekeeper contact (Thr315 interaction via Van der Waals) + Solvent channel occupation. |
| Key Moiety | 2-aminothiazole ring (Donor-Acceptor motif). | 2-aminothiazole core fused to a pyrimidine and hydroxyethyl-piperazine tail. |
| Stereochemistry | Achiral, planar. | Complex 3D topology for induced fit. |
Mechanism of Action (MoA) Visualization
The following diagram illustrates the signaling cascade inhibited by both compounds, highlighting that while both target the same node (Src/Abl), their downstream efficacy differs vastly due to residence time and occupancy.
Caption: Comparative pathway inhibition. Dasatinib provides durable blockade of BCR-ABL signaling leading to apoptosis, whereas EPTA acts as a transient, low-affinity competitor.
Part 3: Head-to-Head Profiling Data
The following data contrasts the theoretical and experimental properties of the naked scaffold versus the optimized drug.
Physicochemical & Potency Metrics[3]
| Metric | EPTA (Scaffold) | Dasatinib (Optimized) | Causality / Insight |
| Molecular Weight | ~204.29 g/mol | 488.01 g/mol | Dasatinib's size allows it to reach the "specificity pocket" (Glu286/Lys295 salt bridge region). |
| cLogP (Lipophilicity) | ~2.5 - 3.0 | 3.8 | EPTA is highly lipophilic for its size; Dasatinib adds polar groups (piperazine) to balance solubility. |
| Src Kinase IC50 | 1 - 50 µM (Est.) | 0.5 - 0.8 nM | Critical: The addition of the pyrimidine and amide tail improves potency by >10,000-fold. |
| Ligand Efficiency (LE) | High (~0.45) | Moderate (~0.35) | EPTA is a more "efficient" binder per heavy atom, making it an ideal starting point for fragment evolution. |
| Selectivity Profile | Promiscuous | Broad but Distinct | EPTA binds many kinases with accessible hinges; Dasatinib is tuned for Src/Abl/c-Kit/PDGFR. |
Binding Kinetics (SPR Data Interpretation)
-
EPTA: Characterized by a fast on-rate (
) and extremely fast off-rate ( ) . It hops on and off the kinase hinge rapidly, requiring high concentrations to maintain occupancy. -
Dasatinib: Fast on-rate but slow off-rate . The "tail" of the molecule anchors it inside the hydrophobic pocket, creating a long residence time that correlates with clinical efficacy.
Part 4: Experimental Protocols
To validate the differences between a fragment (EPTA) and a potent inhibitor (Dasatinib), specific modifications to standard protocols are required.
High-Concentration Kinase Assay (For EPTA)
Standard kinase assays often fail for fragments due to solubility issues or weak potency. This protocol is adjusted for low-affinity binders.
Objective: Determine IC50 of EPTA (expecting µM range) vs Dasatinib (nM range).
-
Reagent Prep:
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Substrate: Src-tide or Abl-tide peptide (100 µM).
-
ATP: At
concentration (typically 10-50 µM).
-
-
Compound Handling (The Critical Step):
-
Dasatinib: Serial dilution from 100 nM down to 0.01 nM in 100% DMSO.
-
EPTA: Serial dilution from 10 mM down to 1 µM. Note: EPTA may precipitate >100 µM in aqueous buffer. Ensure final DMSO concentration is constant (e.g., 2%).
-
-
Reaction:
-
Incubate Kinase + Compound for 15 min (Pre-equilibrium is vital for Dasatinib).
-
Add ATP/Substrate mix to initiate.
-
Run for 60 min at RT.
-
-
Detection:
-
Use ADP-Glo™ (Promega) or Caliper Mobility Shift .
-
Why? Fluorescence-based assays (FRET) can suffer from interference by high concentrations of aromatic fragments like EPTA (quenching). ADP-Glo is more robust for fragment screening.
-
Cellular Washout Assay (Residence Time)
Demonstrates why Dasatinib works in vivo and EPTA does not.
-
Seed Cells: K562 (BCR-ABL+) cells in 96-well plates.
-
Pulse: Treat cells with
of Dasatinib or EPTA for 1 hour. -
Wash: Remove media, wash 3x with PBS (removes unbound drug).
-
Chase: Add fresh drug-free media.
-
Measure: At 0, 2, 4, 8 hours, lyse cells and Western Blot for p-CrkL (BCR-ABL substrate).
-
Prediction: Dasatinib-treated cells will show sustained inhibition of p-CrkL for hours after washout. EPTA-treated cells will show immediate recovery of phosphorylation due to rapid dissociation.
-
Part 5: Experimental Workflow Visualization
The following diagram outlines the workflow to characterize the scaffold-to-drug transition.
Caption: The evolution from fragment (EPTA) to drug (Dasatinib) involves identifying the hinge binder and "growing" the molecule to increase affinity.
Part 6: References
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.
-
Tokarski, J. S., et al. (2006). "The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants." Cancer Research.
-
Chen, P., et al. (2006). "Discovery of novel 2-aminothiazole-5-carboxamides as potent and selective Src family kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Context: This reference discusses the SAR of the 2-aminothiazole scaffold (similar to EPTA) and the effects of substitution at the 4- and 5-positions.
-
-
PubChem Compound Summary. "4-Ethyl-5-methyl-1,3-thiazol-2-amine" (Structural Analog Reference).
-
Note: Used for physicochemical property benchmarking of the scaffold class.
-
Navigating the Aminothiazole Scaffold: Off-Target Profiling of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine
Executive Summary: The "Privileged" vs. "Promiscuous" Paradox
In early-stage drug discovery, 5-Ethyl-4-phenyl-1,3-thiazol-2-amine (hereafter referred to as Thiazole-E ) represents a classic medicinal chemistry dilemma. It belongs to the 2-aminothiazole class, a "privileged scaffold" found in approved drugs like Dasatinib and Riluzole. However, this scaffold is frequently flagged as a Pan-Assay Interference Compound (PAINS) and a "frequent hitter" in high-throughput screening (HTS).[1]
This guide evaluates the specific off-target liabilities of Thiazole-E—specifically driven by its 5-ethyl lipophilic substitution—and compares it against the unsubstituted parent scaffold and optimized clinical standards. The goal is to provide a rigorous experimental framework to distinguish true bioactivity from assay artifacts and metabolic toxicity.
Comparative Technical Analysis
The addition of the 5-ethyl group to the 4-phenylthiazole core significantly alters the physicochemical profile, increasing lipophilicity (
Table 1: Physicochemical & Liability Profile Comparison
| Feature | Subject: Thiazole-E | Alternative 1: Parent Scaffold | Alternative 2: Optimized Standard |
| Compound Name | 5-Ethyl-4-phenyl-1,3-thiazol-2-amine | 2-Amino-4-phenylthiazole | Dasatinib (Fragment Equivalent) |
| Structure | 5-Ethyl substituted | Unsubstituted C5 position | Sterically bulky / Amide linked |
| LogP (Calc) | ~2.8 (High Lipophilicity) | ~1.9 (Moderate) | Optimized for solubility |
| Primary Risk | CYP450 Inhibition (Type II binding) | Promiscuity (Aggregation) | Low (Target Specific) |
| Metabolic Alert | Benzylic hydroxylation (Ethyl group) | Ring oxidation | Stable |
| PAINS Alert | High (Luciferase inhibitor) | High (Frequent Hitter) | Low |
| Rec.[2] Usage | Hit-to-Lead Probe Only | Negative Control | Clinical Drug |
Analyst Insight: While the parent scaffold is a known aggregator, Thiazole-E's ethyl group increases hydrophobic interactions, potentially stabilizing binding to off-targets like Adenosine Receptors (
) and CYP enzymes , shifting the risk from simple aggregation to specific off-target pharmacology.
Critical Off-Target Mechanisms
To validate Thiazole-E, you must interrogate three specific failure modes.
A. CYP450 Inhibition (Metabolic Toxicity)
The exposed nitrogen on the thiazole ring can coordinate with the heme iron of Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4), acting as a reversible or time-dependent inhibitor. The 5-ethyl group provides a site for metabolic attack, potentially leading to reactive metabolites.
B. Assay Interference (Luciferase & Aggregation)
Aminothiazoles are notorious for stabilizing the firefly luciferase enzyme (acting as a false agonist) or inhibiting it. Furthermore, at concentrations
C. Adenosine Receptor Cross-Reactivity
Structurally, 2-aminothiazoles mimic the adenine core of adenosine. Thiazole-E is a structural analog of known
Visualization: Off-Target Screening Workflow
The following diagram outlines the logical flow for filtering Thiazole-E hits, distinguishing between artifacts and true off-target pharmacology.
Figure 1: Critical Decision Tree for validating 2-aminothiazole derivatives. Step 1 and 2 rule out false positives before investing in metabolic profiling.
Experimental Protocols
Protocol A: Detergent-Based Aggregation Counter-Screen
Purpose: To confirm that Thiazole-E activity is not due to non-specific protein sequestration in colloidal aggregates.
-
Preparation: Prepare two parallel assay plates for your primary target (e.g., Kinase or GPCR assay).
-
Condition A (Standard): Assay buffer + Thiazole-E (dose-response: 1 nM to 100
M). -
Condition B (Detergent): Assay buffer + 0.01% Triton X-100 (or 0.005% Tween-20) + Thiazole-E.
-
Note: Freshly prepared detergent is critical to prevent micelle oxidation.
-
-
Incubation: Incubate both plates according to standard assay time (e.g., 60 min at RT).
-
Readout: Measure activity.
-
Analysis:
-
Calculate
for both conditions. -
Interpretation: If the
shifts significantly (>3-fold increase) or activity disappears in the presence of detergent, Thiazole-E is acting as a promiscuous aggregator.
-
Protocol B: CYP450 Spectral Binding Assay (Type II Binding)
Purpose: To determine if Thiazole-E binds directly to the heme iron of hepatic enzymes, a common liability for this scaffold.
-
Microsome Prep: Thaw human liver microsomes (HLM) on ice. Dilute to 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Baseline Scan: Aliquot 200
L of HLM into sample and reference cuvettes. Record baseline difference spectrum (400–500 nm). -
Titration:
-
Add Thiazole-E (dissolved in DMSO) to the sample cuvette in stepwise increments (0.5
M to 20 M). -
Add equivalent volume of DMSO to the reference cuvette.
-
-
Measurement: Record difference spectra after each addition.
-
Data Output:
-
Type II Spectrum: Look for a peak at ~425-435 nm and a trough at ~390-405 nm . This indicates the thiazole nitrogen is coordinating with the heme iron.
-
Calculation: Plot
vs. concentration to determine the spectral dissociation constant ( ).
-
Mechanistic Visualization: CYP Interaction
The following diagram illustrates the specific structural interaction causing metabolic inhibition, a key "off-target" effect for Thiazole-E.
Figure 2: Mechanism of CYP inhibition. The lipophilic ethyl group helps the molecule enter the active site, while the thiazole nitrogen coordinates the heme iron, blocking metabolism.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
-
Devine, S. M., et al. (2015). The aminothiazole scaffold: a privileged structure or a liability? MedChemComm. Link
-
Grimsey, N. A., et al. (2020). 2-Aminothiazoles as Frequent Hitters in Fragment Screening.[3] Journal of Medicinal Chemistry. Link
-
Vistoli, G., et al. (2008). The 2-aminothiazole scaffold: A review of its use in drug discovery. Pharmazie. Link
-
Zhang, H., et al. (2012). Structure-activity relationships of 2-aminothiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry. Link
Sources
A Senior Application Scientist's Guide to the Reproducible Synthesis and Bioactivity of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine
This guide provides an in-depth analysis of the synthesis and biological activity of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine, a member of the promising 2-aminothiazole class of compounds. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a comparative analysis of synthetic methodologies and a critical evaluation of its bioactivity, grounded in the principles of scientific reproducibility. We will explore the nuances of the Hantzsch thiazole synthesis, discuss factors influencing its outcome, and present a framework for ensuring the reliability of bioactivity screening.
The Hantzsch Thiazole Synthesis: A Reproducible Pathway to 5-Ethyl-4-phenyl-1,3-thiazol-2-amine
The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone for the preparation of thiazole derivatives due to its reliability and generally high yields.[1] The synthesis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine proceeds via the reaction of an α-haloketone with a thioamide. In this case, the specific precursors are 2-bromo-1-phenylbutan-1-one and thiourea.
Causality Behind Experimental Choices
The choice of reactants and conditions is paramount for a successful and reproducible synthesis. The α-bromoketone is the electrophilic component, with the bromine atom activating the adjacent carbon for nucleophilic attack. Thiourea serves as the nucleophile, with its sulfur atom initiating the reaction cascade. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic thiazole ring.
The selection of a suitable solvent is critical. While various solvents can be employed, ethanol or methanol are often preferred due to their ability to dissolve the reactants and facilitate the reaction at moderate temperatures. The reaction is typically carried out under reflux to ensure a sufficient reaction rate without degrading the reactants or product.
Self-Validating Protocol for Synthesis
A robust protocol incorporates checkpoints and characterization steps to validate the outcome at each stage.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-phenylbutan-1-one (1 equivalent) in absolute ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (1.1 equivalents). The slight excess of thiourea helps to ensure the complete consumption of the α-bromoketone.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC), observing the disappearance of the starting materials.
-
Isolation of the Product: After completion, allow the reaction mixture to cool to room temperature. The product, 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrobromide, will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Neutralization and Purification: The precipitated salt is collected by filtration and then neutralized with a base, such as a saturated sodium bicarbonate solution, to yield the free amine. The crude product is then washed with water and can be further purified by recrystallization from a suitable solvent like ethanol to obtain a pure, crystalline solid.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to literature values if available.
Visualizing the Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine.
Comparative Analysis of Synthesis Methods
While the Hantzsch synthesis is a workhorse, alternative methods for constructing the 2-aminothiazole scaffold exist. A comparison highlights the advantages and disadvantages of each approach, guiding the researcher in selecting the most appropriate method for their specific needs.
| Method | Description | Advantages | Disadvantages |
| Hantzsch Synthesis | Condensation of an α-haloketone with a thioamide.[1] | High yields, readily available starting materials, simple procedure.[2] | Use of lachrymatory α-haloketones, potential for side reactions. |
| Cook-Heilbron Synthesis | Reaction of an α-aminonitrile with carbon disulfide. | Avoids the use of α-haloketones. | Limited substrate scope, use of toxic carbon disulfide. |
| Microwave-Assisted Synthesis | Hantzsch reaction performed under microwave irradiation. | Significantly reduced reaction times, often higher yields.[3] | Requires specialized equipment. |
Bioactivity Profile: A Focus on Antimicrobial and Antifungal Properties
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[4][5][6] The 2-aminothiazole moiety is a key pharmacophore in many bioactive compounds.[7]
Reported Bioactivities of Structurally Similar Compounds
| Compound | Organism | Activity (MIC in µg/mL) | Reference |
| 2-Amino-4-phenylthiazole | Bacillus subtilis | 100 | [6] |
| 2-Amino-4-phenylthiazole | Escherichia coli | >100 | [6] |
| 2-Amino-4-phenylthiazole derivatives | Candida albicans | 12.5 - 50 | [8] |
| Substituted 2-aminothiazoles | Staphylococcus aureus | 6.25 - 25 | |
| Substituted 2-aminothiazoles | Aspergillus niger | 12.5 - 50 |
Ensuring Reproducibility in Bioactivity Screening
The reproducibility of bioactivity data is a critical concern in drug discovery. Variations in experimental conditions can lead to significant discrepancies in results. To ensure the trustworthiness of bioactivity data, a standardized and well-controlled experimental setup is essential.
Step-by-Step Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Preparation of Compound Dilutions: A serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Controls: Positive (growth control without compound) and negative (broth only) controls must be included in every assay. A standard reference antibiotic should also be tested in parallel to validate the assay.
Visualizing the Bioactivity Screening Workflow
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparison with Alternative Bioactive Scaffolds
The 2-aminothiazole scaffold is one of many heterocyclic systems with demonstrated antimicrobial and antifungal properties. A comparison with other well-established classes of compounds provides context for the potential of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine as a lead compound.
| Scaffold | Mechanism of Action (General) | Examples of Approved Drugs |
| Triazoles | Inhibition of fungal cytochrome P450 enzyme 14α-demethylase. | Fluconazole, Itraconazole |
| Oxazolidinones | Inhibition of bacterial protein synthesis. | Linezolid, Tedizolid |
| Quinolones | Inhibition of bacterial DNA gyrase and topoisomerase IV. | Ciprofloxacin, Levofloxacin |
The potential mechanism of action for 2-aminothiazole derivatives is still under investigation, but some studies suggest they may interfere with bacterial cell division or other essential cellular processes.
Conclusion and Future Directions
5-Ethyl-4-phenyl-1,3-thiazol-2-amine can be reliably synthesized using the Hantzsch thiazole synthesis. While specific bioactivity data for this exact compound is limited, the broader class of 2-amino-4-phenylthiazoles demonstrates promising antimicrobial and antifungal activities. To fully assess the potential of this compound, further research is warranted, including:
-
Optimization of the synthesis: Exploring variations in catalysts and reaction conditions to improve yield and purity.
-
Comprehensive bioactivity screening: Testing against a broad panel of bacterial and fungal strains, including resistant isolates.
-
Mechanism of action studies: Investigating the specific cellular targets of the compound to understand how it exerts its biological effects.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing a series of analogues to identify key structural features for optimal activity.
By adhering to rigorous and reproducible experimental practices, the scientific community can effectively evaluate the therapeutic potential of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine and other novel chemical entities.
References
[9] Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]
[4] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. [Link]
[5] A Review On Chemistry And Antimicrobial Activity Of Thiazole. ResearchGate. [Link]
[6] Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
[10] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
[11] One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [Link]
[3] Thiazole synthesis. Organic Chemistry Portal. [Link]
[12] Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
[13] Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. [Link]
[14] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
[15] Hantzsch thiazole synthesis. ResearchGate. [Link]
[16] Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC. [Link]
[17] Hantzsch Thiazole Synthesis 2010. Scribd. [Link]
[18] The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
[7] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]
[8] Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]
[2] Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
[1] Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. jocpr.com [jocpr.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. asianpubs.org [asianpubs.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. jocpr.com [jocpr.com]
- 14. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
